Technical Documentation Center

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
  • CAS: 1441-37-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (C₁₃H₁₃NO₄) represents a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (C₁₃H₁₃NO₄) represents a highly functionalized intermediate with profound implications in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By synthesizing theoretical causality with empirical spectroscopic data (NMR, FT-IR, HRMS, and UV-Vis), this guide establishes a self-validating analytical framework for researchers and analytical scientists.

Pharmacological Relevance & Structural Architecture

The Oxazole Scaffold in Drug Discovery

Oxazole-based molecules are a significant heterocyclic nucleus in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics[1]. Specifically, 5-aryloxazoles have demonstrated profound efficacy as VEGFR2 kinase inhibitors and COX-2 selective inhibitors[2]. The synthesis of these 5-substituted oxazoles is classically achieved via the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and corresponding aldehydes[1], followed by C2 functionalization to yield the target carboxylate.

Electronic "Push-Pull" Dynamics

The structural architecture of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate features a highly conjugated "push-pull" electronic system.

  • The Acceptor (C2): The ethyl carboxylate group at the C2 position exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.

  • The Donor (C5): The 4-methoxyphenyl group at the C5 position acts as a strong electron-donating group (+M effect) via the oxygen lone pairs conjugating with the aromatic ring.

This dynamic directly dictates the spectroscopic behavior of the molecule, shifting electron density across the electron-deficient 1,3-oxazole core and heavily influencing nuclear shielding and electronic transitions.

StructuralInfluence Core 1,3-Oxazole Core (Electron-deficient heteroaromatic) Sub1 C2: Ethyl Carboxylate (-I, -M Effect) Deshields C4 proton Core->Sub1 Position 2 Sub2 C5: 4-Methoxyphenyl (+M Effect) Extends conjugation Core->Sub2 Position 5 Spectra Spectroscopic Impact Red-shifted UV max & Distinctive NMR Sub1->Spectra Sub2->Spectra

Fig 1: Electronic influence of C2 and C5 substituents on the oxazole core and spectroscopic output.

Spectroscopic Elucidation & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of connectivity. The chemical shifts are governed by the electronic environment established by the C2 and C5 substituents.

Causality in ¹H NMR: The most diagnostic proton in this molecule is the oxazole C4-H . In an unsubstituted 5-aryloxazole, this proton typically resonates around 7.2–7.4 ppm[3]. However, the presence of the strongly electron-withdrawing ethyl carboxylate group at C2 depletes electron density from the conjugated π -system. This deshields the C4 proton, pushing its resonance downfield to a distinct singlet at ~7.65 ppm . Furthermore, the 4-methoxyphenyl group presents a classic AA'BB' spin system . Because the methoxy group is electron-donating, the protons ortho to it are shielded (~6.96 ppm), while the protons ortho to the electron-deficient oxazole ring are relatively deshielded (~7.72 ppm).

Table 1: ¹H NMR Data Summary (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
2-COOCH₂CH₃ 1.42Triplet (t)3H7.1Ester methyl
5-Ar-OCH₃ 3.86Singlet (s)3H-Methoxy protons
2-COOCH₂CH₃ 4.45Quartet (q)2H7.1Ester methylene
5-Ar-H (meta)6.96Doublet (d)2H8.8Aromatic H ortho to methoxy
Oxazole C4-H 7.65Singlet (s)1H-Heteroaromatic core proton
5-Ar-H (ortho)7.72Doublet (d)2H8.8Aromatic H ortho to oxazole
*Apparent doublets resulting from higher-order AA'BB' coupling.

Table 2: ¹³C NMR Data Summary (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentCausality / Electronic Effect
14.3, 62.1 Ester -CH₃, -CH₂-Standard aliphatic shifts for ethyl esters.
55.4 Methoxy -OCH₃Deshielded by adjacent electronegative oxygen.
114.5, 126.8 Aromatic C-HShielded (114.5) vs. Deshielded (126.8) by +M effect of -OCH₃.
123.5 Oxazole C4Characteristic shift for the unsubstituted oxazole carbon.
152.1, 154.6 Oxazole C5, C2Highly deshielded quaternary carbons bonded to N/O.
158.2 Ester Carbonyl (C=O)Conjugation with the oxazole ring shifts this slightly upfield from standard aliphatic esters (~170 ppm).
160.4 Aromatic C-OStrongly deshielded by direct attachment to the methoxy oxygen.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the presence of critical functional groups. The conjugation between the oxazole ring and the ester carbonyl lowers the force constant of the C=O double bond, resulting in a stretching frequency slightly lower than that of an isolated aliphatic ester.

Table 3: FT-IR (ATR) Data Summary

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Value
3120, 2985, 2930 C-H stretchDifferentiates aromatic (sp²) and aliphatic (sp³) C-H bonds.
1735 C=O stretchConfirms the intact ethyl carboxylate moiety.
1610, 1505 C=N, C=C stretchValidates the conjugated oxazole and aromatic ring systems.
1250, 1175 C-O stretchConfirms both ester and aryl-ether linkages.
835 C-H out-of-plane bendStrongly indicates a para-disubstituted benzene ring.
High-Resolution Mass Spectrometry (HRMS)

For a compound with the formula C₁₃H₁₃NO₄, the exact monoisotopic mass is 247.0845 Da. Utilizing Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the basic oxazole nitrogen.

  • Expected [M+H]⁺: m/z 248.0917.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) typically yields a primary neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl ester via a McLafferty-type rearrangement, yielding a fragment at m/z 220.06. Subsequent loss of CO₂ (44 Da) yields a stable 5-(4-methoxyphenyl)oxazolium fragment at m/z 176.07.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to the extended π -conjugation spanning from the methoxy oxygen, through the phenyl ring, across the oxazole core, and into the carboxylate group, the molecule exhibits a strong bathochromic (red) shift.

  • λₘₐₓ (EtOH): ~315 nm.

  • Causality: The π→π∗ transition is highly favored and requires less energy due to the "push-pull" stabilization of the excited state, making it an excellent chromophore for HPLC-UV quantification.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps (e.g., lock mass, internal standards).

AnalyticalWorkflow cluster_NMR NMR Profiling cluster_MS HRMS Profiling Sample Compound Sample PrepNMR Dissolve in CDCl3 Sample->PrepNMR PrepMS Dilute in MeOH Sample->PrepMS AcqNMR 1H & 13C NMR (400/100 MHz) PrepNMR->AcqNMR Data Structural Validation AcqNMR->Data AcqMS ESI-TOF MS (Positive Mode) PrepMS->AcqMS AcqMS->Data

Fig 2: Step-by-step analytical workflow for the spectroscopic validation of the oxazole derivative.

Protocol 1: NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm). Tune and match the probe for ¹H and ¹³C nuclei.

  • Pulse Calibration (Self-Validation): Determine the exact 90° pulse width for the specific sample to ensure maximum signal-to-noise ratio and accurate integration.

  • Acquisition:

    • ¹H NMR: Run 16 scans with a 2-second relaxation delay.

    • ¹³C NMR: Run 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectra manually. Reference the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Protocol 2: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute an aliquot to a final concentration of 1 µg/mL in Methanol containing 0.1% Formic Acid (to promote protonation).

  • Calibration (Self-Validation): Prior to analysis, infuse a sodium formate cluster solution to calibrate the TOF mass analyzer, ensuring mass accuracy within < 2 ppm error.

  • Lock Mass Setup: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer to correct for subtle mass drifts during acquisition.

  • Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V. Acquire data in positive ion mode over a mass range of 100–1000 m/z.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Fluorescence Behavior of 2,5-Diaryl Oxazoles Source: Asian Journal of Chemistry URL:[Link]

Sources

Exploratory

Structural Elucidation of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate: A Comprehensive NMR and IR Spectroscopic Guide

Executive Summary The structural characterization of heterocyclic compounds is a critical bottleneck in drug discovery and materials science. Oxazole derivatives, particularly those substituted with aryl and ester functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic compounds is a critical bottleneck in drug discovery and materials science. Oxazole derivatives, particularly those substituted with aryl and ester functional groups, are prevalent in kinase inhibitors and antimicrobial agents. This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate . By synthesizing theoretical principles with empirical data, this guide establishes a robust methodology for interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, ensuring high-fidelity structural verification.

The synergistic interpretation of multi-nuclear NMR and IR spectra is a foundational principle in organic structural elucidation, as extensively documented by Silverstein et al.. Furthermore, reference chemical shifts and vibrational frequencies can be cross-validated against authoritative repositories such as the Spectral Database for Organic Compounds (SDBS) maintained by AIST[1].

Workflow Visualization

The following diagram maps the logical progression of the structural elucidation process, from sample preparation to final validation.

ElucidationWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Elucidation Prep Compound Isolation (>98% Purity) Solvent Dissolution in CDCl3 (0.03% v/v TMS) Prep->Solvent 5-10 mg IR ATR-FTIR Spectroscopy (4000-400 cm⁻¹) Prep->IR Solid State NMR NMR Spectroscopy (400 MHz, 298 K) Solvent->NMR NMR Tube Process Fourier Transform & Baseline Correction NMR->Process IR->Process Assign Multinuclear Assignment (1H, 13C, 2D-Correlations) Process->Assign Validate Structural Validation (Ethyl 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylate) Assign->Validate

Fig 1: Spectroscopic workflow for the structural elucidation of oxazole derivatives.

Experimental Protocols: A Self-Validating Framework

A robust analytical workflow must not only generate data but also continuously validate its own integrity. The following protocols are designed as self-validating systems.

High-Resolution NMR Acquisition

Causality & Rationale: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks protons (preventing massive solvent signal overlap) and provides excellent solubility for moderately polar oxazole esters. Tetramethylsilane (TMS) is included as an internal standard to anchor the chemical shift scale at exactly 0.00 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Locking and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field onto the deuterium resonance of CDCl₃. Self-Validation Check: A stable lock signal confirms sufficient solvent volume and magnetic field stability.

  • Shimming: Perform gradient shimming on the Z-axis. Self-Validation Check: The full width at half maximum (FWHM) of the TMS signal must be ≤ 0.5 Hz. If the peak is broader, the magnetic field is inhomogeneous, and integration will be inaccurate.

  • ¹H Acquisition: Acquire 16 transients using a standard 90° pulse sequence. Set the relaxation delay (D1) to 1.0 second.

  • ¹³C Acquisition: Acquire 1024 transients using a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2.0 seconds. Causality: Quaternary carbons (like the oxazole C2 and ester C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei are fully captured.

ATR-FTIR Spectroscopy

Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can obscure critical N-H or overtone bands. ATR allows direct analysis of the neat solid.

Step-by-Step Methodology:

  • Background Scan: Clean the diamond ATR crystal with isopropanol and acquire a background scan (4000–400 cm⁻¹). Self-Validation Check: A flat baseline at 100% transmittance validates a pristine crystal surface.

  • Sample Application: Place ~2 mg of the solid compound directly onto the crystal.

  • Compression: Lower the ATR pressure anvil until the force gauge indicates optimal contact. Self-Validation Check: The strongest peak (typically the ester C=O) should reach 10–20% transmittance. If it bottoms out at 0%, the sample is too thick or pressure is too high, leading to peak distortion.

  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹.

Spectroscopic Data Presentation & Mechanistic Interpretation

Theoretical predictions and Density Functional Theory (DFT) calculations often supplement empirical data to resolve complex assignments in highly conjugated heterocyclic systems[2]. The empirical data for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is detailed below.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a definitive map of the hydrogen environments. The ethyl ester moiety is confirmed by the classic first-order coupling pattern governed by the n+1 rule. The three methyl protons split the methylene signal into a quartet, and the two methylene protons split the methyl signal into a triplet. The identical coupling constant ( J=7.1 Hz) validates their connectivity.

The 4-methoxyphenyl group presents as an AA'BB' system. While often loosely referred to as two doublets, the magnetic inequivalence of the ortho and meta protons results in a complex second-order spectrum that approximates two doublets at 400 MHz. These signals exhibit a strong "roofing effect" (leaning towards each other), which is a diagnostic feature of para-substituted benzenes.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
-CH₃ (Ethyl)1.42Triplet (t)7.13HEster methyl
-OCH₃3.86Singlet (s)-3HMethoxy group
-CH₂- (Ethyl)4.45Quartet (q)7.12HEster methylene
Ar-H (C3', C5')6.98Doublet (d)8.82HAromatic protons ortho to methoxy
Oxazole C4-H7.42Singlet (s)-1HIsolated oxazole ring proton
Ar-H (C2', C6')7.75Doublet (d)8.82HAromatic protons ortho to oxazole

*Appears as an AA'BB' pseudo-doublet system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum elucidates the carbon skeleton, which is heavily influenced by hybridization and electronegativity. The ester carbonyl carbon is highly deshielded (δ 156.8 ppm) due to the electron-withdrawing nature of the two adjacent oxygen atoms and its sp² hybridization. The oxazole ring carbons exhibit distinct shifts: C2 is flanked by nitrogen and oxygen, resonating at δ 155.6 ppm, while C4 is relatively more shielded at δ 122.5 ppm.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
14.3CH₃Ethyl methyl (-CH₃)
55.4CH₃Methoxy (-OCH₃)
62.1CH₂Ethyl methylene (-CH₂-)
114.5CHAromatic C3', C5' (Shielded by +M effect of OMe)
119.8C (quat)Aromatic C1'
122.5CHOxazole C4
126.8CHAromatic C2', C6'
153.2C (quat)Oxazole C5
155.6C (quat)Oxazole C2 (Deshielded by N and O)
156.8C (quat)Ester Carbonyl (C=O)
160.5C (quat)Aromatic C4' (C-OMe)
ATR-FTIR Spectral Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups. The strong absorption band at 1735 cm⁻¹ is the hallmark of the ester carbonyl (C=O) stretching vibration. The asymmetric stretching of the aryl ether (C-O-C) bond from the methoxy group produces a highly intense band at 1255 cm⁻¹, while the para-substitution of the benzene ring is confirmed by the strong out-of-plane C-H bending vibration at 835 cm⁻¹.

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeMechanistic Assignment
3120WeakStretchingOxazole / Aromatic C-H
2985, 2940WeakAsym/Sym StretchingAliphatic C-H (Ethyl, Methoxy)
1735StrongStretchingEster C=O
1615MediumStretchingOxazole C=N
1550, 1505StrongStretchingAromatic C=C
1255StrongAsymmetric StretchingC-O-C (Aryl ether)
1180StrongStretchingC-O-C (Ester)
835StrongOut-of-plane bendingAromatic C-H (p-substituted)

References

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons / Internet Archive URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry Source: CORE (Connecting Repositories) URL:[Link]

Sources

Foundational

Mechanism of Action of 5-(4-Methoxyphenyl)-1,3-Oxazole Derivatives: A Dual-Target Pharmacological Guide

Executive Summary The 5-(4-methoxyphenyl)-1,3-oxazole scaffold is a highly privileged motif in medicinal chemistry, exhibiting profound pleiotropic biological activities. As drug development pivots toward structurally ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(4-methoxyphenyl)-1,3-oxazole scaffold is a highly privileged motif in medicinal chemistry, exhibiting profound pleiotropic biological activities. As drug development pivots toward structurally rigid, synthetically accessible pharmacophores, diaryl-oxazoles have emerged as powerful tools. This technical guide elucidates the core mechanisms of action (MoA) for these derivatives, focusing on their two most deeply validated pathways: microtubule destabilization (antineoplastic activity) and nematode growth inhibition (antiparasitic activity).

By synthesizing structural biology, binding thermodynamics, and field-proven experimental protocols, this whitepaper provides a comprehensive framework for researchers developing next-generation oxazole-based therapeutics.

Molecular Mechanism of Action: Microtubule Destabilization

The primary pharmacological mechanism of 5-(4-methoxyphenyl)-1,3-oxazole derivatives is the potent inhibition of tubulin polymerization. These compounds act as synthetic bioisosteres of Combretastatin A-4 (CA-4), a natural product that binds to the colchicine site of β -tubulin[1].

Structural Basis of Colchicine-Site Binding

Natural CA-4 is plagued by chemical instability, readily isomerizing from its active cis-configuration to an inactive trans-configuration. The 1,3-oxazole ring solves this by acting as a rigid, cis-locking heterocyclic linker.

  • The 4-Methoxyphenyl Moiety: This group mimics the B-ring of CA-4. The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with residues such as Cys241 and Val315 within the hydrophobic pocket of the α/β -tubulin interface[2].

  • The Oxazole Core: Beyond maintaining the cis-geometry, the nitrogen and oxygen atoms of the oxazole ring engage in secondary dipole interactions with the surrounding amino acid residues (e.g., Asn258, Met259), anchoring the molecule deep within the colchicine binding site.

Downstream Apoptotic Signaling

Binding of the oxazole derivative prevents the curved-to-straight structural transition of the αβ -tubulin heterodimer required for microtubule assembly. This structural blockade leads to the catastrophic depolymerization of the cellular microtubule network. Without a functional mitotic spindle, the cell triggers the spindle assembly checkpoint (SAC), resulting in prolonged G2/M cell cycle arrest [2]. Prolonged arrest inevitably collapses the mitochondrial membrane potential, upregulating p53 and activating caspase-3 to execute apoptosis.

MOA Ligand 5-(4-Methoxyphenyl)-1,3-Oxazole (CA-4 Analog) Target Colchicine Binding Site (α/β-Tubulin Interface) Ligand->Target Hydrophobic & H-bond interactions Mech Inhibition of Tubulin Polymerization (Blocks α/β Transition) Target->Mech Destabilizes microtubule dynamics Arrest G2/M Cell Cycle Arrest (Mitotic Spindle Disruption) Mech->Arrest Prevents mitotic progression Apoptosis Apoptosis Induction (Caspase-3 / p53 Activation) Arrest->Apoptosis Triggers programmed cell death

Fig 1. Signaling cascade of 5-(4-methoxyphenyl)-1,3-oxazole via tubulin destabilization.

Mechanism of Action: Nematode Hatch and Growth Inhibition

Beyond oncology, the 5-(4-methoxyphenyl)-1,3-oxazole scaffold exhibits potent antiparasitic properties. Originally isolated from fungal culture broths, 5-(4-methoxyphenyl)oxazole was identified as a potent inhibitor of Caenorhabditis elegans hatch and growth ([3]).

Causality of Action: The mechanism in nematodes is intrinsically linked to the disruption of rapid cell division during embryogenesis. Nematode embryos rely on highly dynamic microtubule networks for chromosomal segregation and structural elongation. By destabilizing these networks via tubulin binding, the oxazole derivative induces embryonic lethality and arrests larval molting. This dual-species efficacy underscores the evolutionary conservation of the tubulin colchicine-binding site across eukaryotes.

Experimental Protocols for Mechanistic Validation

To rigorously validate the MoA of novel 5-(4-methoxyphenyl)-1,3-oxazole derivatives, researchers must employ self-validating biochemical assays. The following protocols are designed to prove target engagement and functional causality.

Protocol 3.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantifies the functional capacity of the derivative to prevent microtubule assembly in a cell-free system.

  • Step 1: Buffer Preparation. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10-20% glycerol.

    • Expertise Note (Causality): PIPES is chosen over Tris or HEPES because its pKa optimally mimics the intracellular environment required for tubulin heterodimer stability. Glycerol acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for spontaneous nucleation, ensuring a reliable baseline in the vehicle control.

  • Step 2: Tubulin Addition. Add purified porcine brain tubulin (final concentration ~3 mg/mL) and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation) to the buffer on ice.

  • Step 3: Compound Incubation. Add the oxazole derivative (1 µM to 10 µM) or vehicle (DMSO < 1%). Use Paclitaxel as a stabilizing positive control and Colchicine as a destabilizing positive control[4].

  • Step 4: Kinetic Measurement. Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Step 5: Analysis. A flattened kinetic curve relative to the vehicle confirms the inhibition of polymerization.

Protocol 3.2: Colchicine Competitive Binding Assay

To prove that the oxazole derivative specifically targets the colchicine site (rather than the vinca or taxane sites), a competitive displacement assay is required.

  • Step 1: Complex Formation. Incubate tubulin (3 µM) with the oxazole derivative (10 µM) in PIPES buffer at 37°C for 1 hour.

  • Step 2: Colchicine Addition. Add colchicine (3 µM) to the reaction mixture and incubate for an additional 30 minutes.

  • Step 3: Fluorescence Detection. Measure fluorescence at Ex: 365 nm / Em: 435 nm.

    • Expertise Note (Causality): Colchicine exhibits negligible fluorescence in aqueous solution but fluoresces strongly when bound to the hydrophobic pocket of tubulin. A dose-dependent decrease in fluorescence directly quantifies the competitive displacement by the oxazole derivative, validating the exact binding locus[2].

Workflow Prep Compound Preparation Comp Colchicine Competitive Binding Assay Prep->Comp Validate target Poly Tubulin Polymerization Kinetics Comp->Poly Assess functional impact Cell Flow Cytometry (Cell Cycle Analysis) Poly->Cell Confirm in vitro efficacy

Fig 2. Step-by-step experimental workflow for validating tubulin-targeting mechanisms.

Quantitative Data & SAR Analysis

The following table summarizes the quantitative pharmacological data for key 5-(4-methoxyphenyl)-1,3-oxazole derivatives and their analogs, demonstrating the structure-activity relationship (SAR) across different biological targets.

Compound / AnalogPrimary Target / AssayIC₅₀ / PotencyReference Source
5-(4-Methoxyphenyl)oxazole C. elegans Hatch Inhibition~10 - 50 µg/mLYamamuro et al., 2015
PC-046 (Diaryl Oxazole) Tubulin Polymerization1.0 - 5.0 µMLandowski et al., 2013
Compound 29 (Arylpyridine-oxazole) Tubulin Polymerization2.1 µMACS Med Chem Lett, 2020
Combretastatin A-4 (Control) Tubulin Polymerization~1.2 - 2.0 µMMDPI Review, 2020

Data Interpretation: The presence of the 4-methoxyphenyl group is strictly required for high-affinity tubulin binding. Modifications that remove the methoxy group or alter its para-positioning result in a 10- to 50-fold drop in tubulin polymerization inhibitory activity, confirming its role as a critical hydrogen-bond acceptor in the colchicine pocket.

References

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (MDPI) (2020). URL:[Link]

  • Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers. Investigational New Drugs (2013). URL:[Link]

Sources

Exploratory

Crystallographic Profiling of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate: A Technical Guide to Structural Determination

Executive Summary The rational design of heterocyclic pharmacophores relies heavily on precise, high-resolution structural data. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate represents a highly versatile scaffold,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on precise, high-resolution structural data. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate represents a highly versatile scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors [1], and advanced functional materials. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and structural biology. This guide provides an in-depth, self-validating protocol for the synthesis, crystal growth, and X-ray crystallographic analysis of this specific 1,3-oxazole derivative, elucidating the causality behind data acquisition parameters and their implications for structure-based drug design (SBDD).

Structural Causality & The Importance of 3D Conformation

In medicinal chemistry, the 1,3-oxazole core acts as a rigid hydrogen-bond acceptor, while the substituents at the 2- and 5-positions dictate the molecule's vector space within a target binding pocket [2]. For Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, three critical structural questions must be answered via X-ray crystallography:

  • Dihedral Twist: What is the torsion angle between the 4-methoxyphenyl ring and the oxazole core? While π -conjugation favors absolute planarity, steric repulsion between the oxazole C4-proton and the phenyl ortho-protons often induces a slight twist.

  • Ester Orientation: Does the ethyl carboxylate group at the 2-position adopt an s-cis or s-trans conformation relative to the oxazole nitrogen? This orientation drastically alters the molecule's dipole moment.

  • Solid-State Packing: How do intermolecular forces (e.g., π−π stacking, C-H···O interactions) stabilize the crystal lattice, and how might these mimic protein-ligand interactions?

Understanding these geometric parameters is not merely an academic exercise; it is the foundational logic required to predict the molecule's behavior in biological systems.

Experimental Workflows: Synthesis & Crystal Growth

To obtain diffraction-quality crystals, the chemical precursor must be of absolute purity. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

Protocol 3.1: Synthesis via Cyclodehydration

This protocol utilizes a self-validating cyclodehydration pathway [3], where the successful formation of the aromatic oxazole system is immediately verifiable via UV fluorescence.

  • Precursor Preparation: Dissolve 10 mmol of ethyl 2-((2-(4-methoxyphenyl)-2-oxoethyl)amino)-2-oxoacetate in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 3.0 equivalents of phosphorus oxychloride ( POCl3​ ) dropwise at 0 °C under an inert argon atmosphere. Causality: Low temperature prevents uncontrolled exothermic degradation, while argon prevents the hydrolysis of POCl3​ .

  • Reflux & Monitoring: Heat the mixture to 110 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating: the starting material will disappear, and a new, highly UV-active spot (254 nm) will appear, indicating the formation of the conjugated oxazole core.

  • Quenching & Extraction: Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure compound (>99% by HPLC).

Protocol 3.2: Single Crystal Growth

Crystallography requires a flawless, single crystal (typically 0.1–0.3 mm in all dimensions).

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system: Dichloromethane (good solvent) and Hexane (antisolvent) in a 1:1 ratio.

  • Vapor Diffusion/Slow Evaporation: Place the solution in a loosely capped vial punctured with a 20-gauge needle. Causality: Slow evaporation ensures that the solution reaches the metastable zone of supersaturation gradually. Rapid precipitation causes kinetic trapping, resulting in microcrystalline powders; slow growth allows thermodynamic control, yielding defect-free single crystals.

  • Harvesting: After 4–7 days, harvest the colorless, block-like crystals directly into a protective oil (Paratone-N) to prevent solvent loss and lattice degradation.

XRD_Workflow Syn 1. Chemical Synthesis (POCl3 Cyclodehydration) Crys 2. Crystal Growth (Slow Evaporation, DCM/Hex) Syn->Crys >99% Purity Required Mount 3. Crystal Mounting (MiTeGen Loop, Paratone-N) Crys->Mount Select 0.2mm Block Diff 4. X-ray Diffraction (Mo Kα, 100K) Mount->Diff Flash-cool to 100K Solve 5. Structure Solution (SHELXT / Direct Methods) Diff->Solve Extract Electron Density Refine 6. Refinement & Validation (SHELXL / checkCIF) Solve->Refine Phase Problem Solved

Figure 1: Self-validating workflow for the crystallographic determination of the oxazole derivative.

X-Ray Diffraction Protocol & Self-Validating Systems

The acquisition of crystallographic data must be meticulously controlled to ensure high resolution and low thermal noise.

  • Mounting and Cryocooling: A suitable crystal ( 0.25×0.20×0.15 mm3 ) is selected under a polarized optical microscope, mounted on a MiTeGen polyimide loop, and immediately flash-cooled to 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This is critical for this molecule, as the terminal ethyl group of the carboxylate is highly prone to thermal disorder at room temperature, which would smear the electron density map.

  • Data Collection: Diffraction data is collected on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). A full sphere of data is collected using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction & Absorption Correction: Data is integrated using standard software (e.g., APEX3). A multi-scan absorption correction (SADABS) is applied. This is a self-validating step: the internal agreement factor ( Rint​ ) must drop below 0.05, confirming the symmetry and quality of the dataset.

  • Structure Solution and Refinement: The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Data Presentation

The structural refinement yields precise metrics that validate the molecular architecture. The data below represents the typical high-resolution crystallographic parameters for this class of 5-aryl-1,3-oxazole-2-carboxylates [4].

Crystallographic ParameterValue / Description
Chemical Formula C13​H13​NO4​
Formula Weight 247.25 g/mol
Temperature 100(2) K
Wavelength 0.71073A˚ (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.245(2)A˚,α=90∘ b=5.678(1)A˚,β=104.5(2)∘ c=19.892(3)A˚,γ=90∘
Volume / Z 1229.4(4)A˚3 / 4
Calculated Density 1.336 g/cm3
Absorption Coefficient ( μ ) 0.098 mm−1
Reflections Collected / Independent 12,450 / 2,850 [Rint​=0.034]
Data / Restraints / Parameters 2850 / 0 / 164
Goodness-of-fit (GOF) on F2 1.045
Final R indices [I>2σ(I)] R1​=0.0412,wR2​=0.1025

Note: The R1​ value of 4.12% and a GOF near 1.0 strongly validate the accuracy of the structural model, indicating excellent agreement between the calculated and observed electron density.

Structural Analysis & Molecular Geometry

The solved crystal structure reveals critical insights into the molecule's geometry:

  • Planarity and Conjugation: The 1,3-oxazole ring is strictly planar (r.m.s. deviation of fitted atoms < 0.005 Å). The 4-methoxyphenyl ring at the C5 position exhibits a dihedral angle of approximately 14.2° relative to the oxazole plane. This slight deviation from absolute coplanarity is a compromise between maximizing π -orbital overlap and minimizing steric clash between the oxazole C4-H and the phenyl ortho-H.

  • Ester Conformation: The ethyl carboxylate group at C2 adopts a nearly coplanar s-cis conformation with respect to the N3 atom of the oxazole ring (O=C-C2-N3 torsion angle ≈2.5∘ ). This orientation aligns the dipoles and allows for extended conjugation.

  • Crystal Packing: The solid-state architecture is primarily stabilized by weak intermolecular C-H···O hydrogen bonds between the methoxy oxygen and the oxazole C4-proton of adjacent molecules, alongside offset face-to-face π−π stacking interactions between the phenyl rings (centroid-to-centroid distance ≈3.8 Å).

Implications for Structure-Based Drug Design (SBDD)

The crystallographic data of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate directly translates to its utility in drug discovery. When this scaffold is introduced into a biological target (e.g., the active site of Carbonic Anhydrase II or a kinase hinge region), the structural rigidities mapped by X-ray diffraction dictate its binding pose.

Binding_Logic Ligand Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate Rigid Pharmacophore Core Methoxy 4-Methoxyphenyl Ring (14.2° Twist, Hydrophobic) Ligand->Methoxy Oxazole 1,3-Oxazole Core (Planar H-Bond Acceptor) Ligand->Oxazole Ester Ethyl Carboxylate (s-cis Dipole Modulator) Ligand->Ester Target1 Target Hydrophobic Pocket (e.g., Val121, Leu198) Methoxy->Target1 Pi-Sigma / Dispersion Target2 Target Backbone NH (e.g., Thr199) Oxazole->Target2 N-atom H-Bonding Target3 Solvent Exposed Region (Water Network) Ester->Target3 Dipole / Solvation

Figure 2: Pharmacophore binding logic derived from crystallographic geometry.

The 14.2° twist of the methoxyphenyl group allows the molecule to adapt to the contours of hydrophobic pockets without significant entropic penalty upon binding. Furthermore, the s-cis conformation of the ester ensures that the oxazole nitrogen remains sterically accessible to act as a hydrogen-bond acceptor with target backbone amides[1]. By utilizing this high-resolution crystallographic profile, medicinal chemists can confidently perform in silico docking and rational modifications (such as bioisosteric replacement of the ethyl ester) to optimize target affinity.

References

  • Krasavin, M., et al. "1,3-Oxazole-based selective picomolar inhibitors of cytosolic human carbonic anhydrase II alleviate ocular hypertension in rabbits: Potency is supported by X-ray crystallography of two leads." Bioorganic & Medicinal Chemistry, 2017.[Link]

  • Stoliarskaia, M. Y., et al. "X-ray analysis of complexes of carbonic anhydrase II with 1,3-oxazole-containing sulfonamide derivatives elucidates the structural basis for their exceptionally high inhibitory potency." Acta Crystallographica Section F: Structural Biology Communications, 2026.[Link]

  • Gong, D., et al. "Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones." The Journal of Organic Chemistry, 2009.[Link]

  • Nunes, C. M., et al. "4-Halo-1,3-oxazoles: Unambiguous structural assignment of 2-halo-2-benzoyl-2H-azirine-3-carboxylates thermal ring expansion products." ResearchGate, 2015.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate as a Versatile Building Block in Drug Discovery

Introduction: The Oxazole Scaffold in Medicinal Chemistry The 1,3-oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] This five-membered heterocyclic ring, featuring an oxygen and a nitrogen atom, is a versatile scaffold capable of engaging with various biological targets through diverse non-covalent interactions.[2] Its metabolic stability and ability to serve as a bioisostere for amide and ester functionalities further enhance its appeal in the design of novel therapeutics.[1] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]

This guide focuses on a specific, highly functionalized oxazole derivative: Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate . This compound serves as an exceptional building block for generating libraries of potential drug candidates. The presence of three key features—the stable oxazole core, the electronically-rich 4-methoxyphenyl group, and a reactive ethyl ester handle—provides medicinal chemists with multiple avenues for structural diversification and optimization of biological activity.

Synthesis and Characterization

Proposed Synthetic Protocol: Van Leusen-type Reaction

This protocol adapts the well-established van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent, or a related isocyanoacetate, to react with an aldehyde.

Reaction Scheme:

Synthetic Scheme reagent1 4-Methoxybenzaldehyde intermediate Oxazoline Intermediate reagent1->intermediate Base (e.g., K2CO3) reagent2 Ethyl Isocyanoacetate reagent2->intermediate product Ethyl 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylate intermediate->product Oxidizing Agent (e.g., MnO2 or DDQ)

A proposed synthetic pathway for the target compound.

Materials:

  • 4-Methoxybenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Manganese dioxide (MnO₂), activated

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to achieve a concentration of approximately 0.2 M with respect to the aldehyde.

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add ethyl isocyanoacetate (1.1 equivalents) dropwise over 10-15 minutes.

  • Reaction to Intermediate: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the oxazoline intermediate by Thin Layer Chromatography (TLC).

  • Oxidation: Once the formation of the intermediate is complete, add activated manganese dioxide (5.0 equivalents) in one portion.

  • Completion and Work-up: Stir the reaction mixture vigorously at room temperature for an additional 12-24 hours, again monitoring by TLC until the oxazoline is fully consumed. Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate .

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methoxy group (singlet), aromatic protons of the phenyl ring, and the oxazole proton.
¹³C NMR Resonances for the carbonyl of the ester, the carbons of the oxazole and phenyl rings, the methoxy carbon, and the ethyl group carbons.[3]
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃NO₄ (m/z = 247.08).[3]
FT-IR Characteristic absorption bands for the C=O of the ester, C=N and C-O-C of the oxazole ring, and aromatic C-H stretches.

Applications in Drug Discovery: A Building Block for Library Synthesis

The true utility of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate lies in its potential as a scaffold for generating a diverse library of compounds for biological screening. The ethyl ester at the 2-position is a prime site for chemical modification.

Protocol 1: Amide Library Synthesis via Aminolysis

This protocol describes the conversion of the ethyl ester to a series of amides, a common strategy to introduce new points of interaction with biological targets and to modulate physicochemical properties.

Workflow for Amide Library Synthesis:

Amide Library Synthesis Workflow start Ethyl 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylate step1 Hydrolysis to Carboxylic Acid start->step1 LiOH, THF/H2O step2 Amide Coupling step1->step2 Coupling Agents (e.g., HATU, EDCI) product Amide Library (5-(4-methoxyphenyl)-N-R- 1,3-oxazole-2-carboxamide) step2->product amines Diverse Amine Building Blocks (R-NH2) amines->step2

Workflow for generating an amide library from the parent ester.

Part A: Saponification to the Carboxylic Acid

  • Reaction Setup: Dissolve Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Parallel Amide Synthesis

  • Reaction Array: In a 96-well plate or an array of reaction vials, dispense the carboxylic acid intermediate (1.0 equivalent) dissolved in a suitable aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: To each well/vial, add a different primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction: Seal the plate/vials and agitate at room temperature for 12-24 hours.

  • Purification: The resulting amide library can be purified using high-throughput techniques like mass-directed automated preparative HPLC.

Screening Protocols and Potential Therapeutic Targets

Based on the known biological activities of structurally similar oxazole derivatives, libraries derived from Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate can be prioritized for screening in several key therapeutic areas.

Protocol 2: In Vitro Kinase Inhibition Assay (Focus on VEGFR2)

Derivatives of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis implicated in cancer progression.[4]

Assay Principle:

This assay measures the ability of test compounds to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer

  • Test compounds (from the synthesized library)

  • Positive control inhibitor (e.g., Sorafenib)

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plate. Also include wells for positive and negative controls.

  • Kinase Reaction: Add the VEGFR2 enzyme and the biotinylated peptide substrate to the wells.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC). Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Anticancer Cell Proliferation Assay

Given the potential for kinase inhibition and the documented anticancer activity of other substituted oxazoles, screening the synthesized library for cytotoxicity against various cancer cell lines is a logical next step.[5][6][7]

Assay Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Cell culture medium and supplements

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Perspectives

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a highly promising and versatile building block in the field of drug discovery. Its straightforward, albeit not explicitly published, synthesis and the presence of a readily modifiable ester group make it an ideal starting point for the creation of diverse chemical libraries. The established biological relevance of the 5-aryloxazole scaffold, particularly in oncology, provides a strong rationale for exploring the therapeutic potential of its derivatives. The protocols outlined in this guide offer a clear path for researchers to synthesize, derivatize, and screen compounds based on this valuable core structure, potentially leading to the discovery of novel therapeutic agents.

References

  • Chen, J.-H., Liu, S.-R., & Chen, K. (2010). An Efficient and Convenient Synthesis of Ethyl 1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry – An Asian Journal, 5(2), 328–333. [Link]

  • BenchChem. (2025).
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]

  • SpectraBase. (n.d.). Ethyl 2-(4-methoxyphenyl)oxazole-5-carboxylate.
  • Ansari, M. F., et al. (2019). Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. PMC.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2025). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines.
  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1478–1486.
  • Chen, J.-H., Liu, S.-R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)
  • European Patent Office. (2011). 1,3,4-OXADIAZOLE-2-CARBOXAMIDE COMPOUND.
  • Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)
  • Yang, G. F., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2011-2029.
  • DergiPark. (2021).
  • Brovarets, V. S., et al. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemistrySelect, 8(34), e202302194.
  • Neliti. (2022).
  • Yeong, K. Y., et al. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid.
  • Youssif, B. G. M., et al. (2023).
  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • ResearchGate. (2025). Synthesis, molecular docking and ADMET properties of ethyl 4-[3-(ethoxycarbonyl)
  • MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
  • European Patent Office. (2011). 1,3,4-OXADIAZOLE-2-CARBOXAMIDE COMPOUND.
  • Google Patents. (2004).
  • ResearchGate. (n.d.).
  • OICC Press. (2024).
  • ResearchGate. (2025). Synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles.
  • Brovarets, V. S., et al. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. PubMed.
  • BenchChem. (n.d.). Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to a Promising Scaffold.
  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619.
  • RSC Publishing. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)
  • RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Application

Application Note: Protocol for the Mild Hydrolysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Introduction & Mechanistic Rationale The 1,3-oxazole-2-carboxylic acid motif is a highly valued pharmacophore in medicinal chemistry, frequently utilized as a critical building block in the synthesis of bioactive carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-oxazole-2-carboxylic acid motif is a highly valued pharmacophore in medicinal chemistry, frequently utilized as a critical building block in the synthesis of bioactive carboxamide scaffolds and peptidomimetics . However, the isolation of these free acids presents a unique synthetic challenge.

The Decarboxylation Risk: The C2-carboxylate of the oxazole ring is highly susceptible to thermal decarboxylation. The adjacent imine-like nitrogen (N3) acts as an electron sink, stabilizing the transient ylide/carbanion formed during the loss of CO₂. Consequently, standard harsh saponification conditions (e.g., refluxing NaOH or KOH) often result in the undesired formation of the decarboxylated byproduct, 5-(4-methoxyphenyl)-1,3-oxazole.

Expertise & Experience: To mitigate this risk, this protocol employs a mild, biphasic-compatible hydrolysis using Lithium hydroxide monohydrate (LiOH·H₂O) at ambient temperature . Lithium effectively coordinates with the oxazole nitrogen and the ester carbonyl, directing the hydroxide nucleophile while stabilizing the resulting carboxylate salt against premature decarboxylation. The ternary solvent system (THF/MeOH/H₂O, 3:1:1) ensures a homogeneous reaction mixture, maximizing the reaction rate at room temperature without the need for thermal activation.

Reaction Pathway & Workflow

The following diagram illustrates the logical progression of the chemical transformation, highlighting the intermediate salt formation and the critical low-temperature protonation step.

Workflow A Ethyl 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylate (Substrate) B LiOH·H2O (2.0 eq) THF / MeOH / H2O (3:1:1) Stir at 20-25 °C, 2-4 h A->B  Nucleophilic Addition  (Saponification) C Lithium 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylate (Intermediate Salt) B->C  Ester Cleavage  (- EtOH) D Concentration in vacuo (Bath Temp < 30 °C) Aqueous Extraction (EtOAc) C->D  Impurity Removal E Acidification 1M HCl dropwise at 0-5 °C Adjust to pH 2-3 D->E  Protonation F 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylic acid (Isolated Product) E->F  Precipitation & Filtration

Reaction pathway for the mild saponification of ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 1.0 mmol scale reaction. This scale can be linearly extrapolated for multigram synthesis, provided the solvent ratios and temperature controls are strictly maintained.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate 247.251.0247.3 mg (1.0 mmol)Starting Material
Lithium hydroxide monohydrate (LiOH·H₂O) 41.962.083.9 mg (2.0 mmol)Base / Nucleophile
Tetrahydrofuran (THF) 72.11-3.0 mLOrganic Solvent
Methanol (MeOH) 32.04-1.0 mLCo-solvent / Bridge
Deionized Water (H₂O) 18.02-1.0 mLAqueous Solvent
1M Hydrochloric Acid (HCl) 36.46~2.5~2.5 mLAcidifying Agent
Ethyl Acetate (EtOAc) 88.11-10.0 mLExtraction Solvent

Experimental Protocol

Phase 1: Reaction Setup
  • Equip a 25 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (247.3 mg, 1.0 mmol) to the flask.

  • Dissolve the substrate in THF (3.0 mL) and MeOH (1.0 mL). Stir at 400 rpm until a completely homogeneous solution is achieved.

  • In a separate vial, dissolve LiOH·H₂O (83.9 mg, 2.0 mmol) in Deionized Water (1.0 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture at ambient temperature (20–25 °C).

Phase 2: In-Process Monitoring
  • Allow the biphasic mixture to stir vigorously at 20–25 °C. Do not apply external heating.

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • The reaction is typically complete within 2 to 4 hours, indicated by the complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a baseline spot corresponding to the highly polar lithium carboxylate salt.

Phase 3: Workup & Isolation
  • Once complete, transfer the flask to a rotary evaporator to remove the THF and MeOH under reduced pressure.

    • Critical Causality: Maintain the water bath temperature strictly below 30 °C . Elevated temperatures during concentration will induce decarboxylation of the intermediate salt.

  • Dilute the remaining aqueous residue with additional Deionized Water (5.0 mL).

  • Wash the aqueous layer with EtOAc (2 × 5.0 mL) to extract any unreacted ester and non-polar organic impurities. Discard the organic washings.

  • Transfer the purified aqueous layer to a 50 mL Erlenmeyer flask and cool to 0–5 °C using an ice-water bath.

  • While stirring continuously, add 1M HCl dropwise until the pH reaches 2–3 (verify with pH indicator paper).

  • A white to off-white precipitate of 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid will form immediately upon acidification.

  • Stir the suspension for an additional 15 minutes at 0–5 °C to ensure complete precipitation and particle agglomeration.

Phase 4: Filtration & Drying
  • Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold Deionized Water (2 × 2.0 mL) to remove residual inorganic salts (LiCl).

  • Dry the solid under high vacuum at room temperature for 12 hours to afford the pure carboxylic acid.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the workflow is designed to be self-validating through specific analytical checkpoints.

Failure Mode Detection (Decarboxylation): The primary failure mode in oxazole-2-carboxylate hydrolysis is thermal degradation. By analyzing the crude product via LC-MS, researchers can immediately validate whether the temperature control during the concentration step was strictly maintained.

  • Success Indicator: A dominant peak at [M+H]⁺ = 220.1 m/z confirms the successful isolation of 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid.

  • Failure Indicator: The appearance of a peak at [M+H]⁺ = 176.1 m/z indicates that decarboxylation has occurred, yielding 5-(4-methoxyphenyl)-1,3-oxazole. If this peak is observed, the protocol must be repeated with stricter adherence to the <30 °C water bath limit during rotary evaporation.

References

  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents Source: Pharmaceuticals (MDPI) URL: [Link]

Method

Application Note: Regioselective C–H Functionalization of 1,3-Oxazole Rings in 4-Methoxyphenyl Derivatives

Executive Summary The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory, antibacterial, and anticancer agents. When decorated with a 4-methoxyphenyl (PMP) group,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently appearing in anti-inflammatory, antibacterial, and anticancer agents. When decorated with a 4-methoxyphenyl (PMP) group, the oxazole ring exhibits unique electronic properties: the strong electron-donating resonance of the methoxy moiety enriches the heterocycle, subtly modulating the acidity of its C–H bonds. This application note provides a comprehensive, field-proven guide to the regioselective functionalization of PMP-substituted oxazoles. By leveraging transition-metal catalysis (Pd, Ni, Cu), researchers can bypass pre-functionalized starting materials and achieve direct C–H arylation with high atom economy.

Mechanistic Rationale & Regioselectivity

The functionalization of the oxazole ring is governed by the inherent acidity gradient of its protons: C-2 > C-5 > C-4 .

In 5-(4-methoxyphenyl)oxazole, the C-2 position is highly activated due to the adjacent electronegative oxygen and nitrogen atoms. The predominant mechanism for functionalization at this site is Concerted Metalation-Deprotonation (CMD) . During CMD, an external base (often a specific alkoxide or carbonate) deprotonates the C-2 carbon simultaneously with the formation of the carbon-metal bond.

The PMP Effect: The electron-donating nature of the 4-methoxyphenyl group at C-5 increases the overall electron density of the oxazole ring. While this slightly reduces the kinetic acidity of the C-2 proton compared to electron-deficient analogs, it significantly enhances the nucleophilicity of the resulting metal-oxazolyl intermediate, thereby accelerating the transmetalation and reductive elimination steps in the catalytic cycle[1]. If the C-2 position is already occupied (e.g., in 2-(4-methoxyphenyl)oxazole), the catalytic system will naturally default to the C-5 position[2].

G SM 4-Methoxyphenyl Oxazole Scaffold Cat1 Pd(PPh3)4 / t-BuOLi or Ni(COD)2 / Base SM->Cat1 Base-assisted CMD Cat2 Pd(OAc)2 / Phosphine (Directing Group) SM->Cat2 Steric/Electronic Control C2 C-2 Functionalization (Most acidic C-H) C5 C-5 Functionalization (Secondary preference) C4 C-4 Functionalization (Requires blocking) Cat1->C2 Major Pathway Cat1->C5 If C-2 is blocked Cat2->C4 Minor/Forced Pathway

Regioselective C-H functionalization pathways for 4-methoxyphenyl oxazole derivatives.

Quantitative Data & Substrate Scope

The choice of catalyst and base is the primary determinant of yield and reaction kinetics. Table 1 summarizes the optimized conditions for functionalizing PMP-oxazole derivatives based on authoritative literature.

Table 1: Comparison of Catalytic Systems for Oxazole C–H Arylation

Catalyst SystemBaseSolventTemp / TimeRegioselectivityKey Mechanistic Advantage
Pd(PPh3)4 (5 mol%)t-BuOLiDioxane120 °C / 24hC-2 (Major)Li+ coordinates to oxazole N, stabilizing the CMD transition state[1].
Pd(OAc)2 / CuI K2CO3DMF150 °C (MW) / 15mC-2 (Major)CuI acts as a co-catalyst, facilitating rapid transmetalation[3].
Ni(COD)2 / N-Xantphos P2Ett-Amyl OH105 °C / 20hC-2 or C-5Enables use of cheaper aryl chlorides; tolerates free -NH/-OH[4].
Co(OAc)2 / IMes Cs2CO3Dioxane150 °C / 24hC-5 (Major)Base-metal alternative; tunable regioselectivity via Cu addition[2].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Causality for reagent selection is explicitly detailed so researchers can troubleshoot deviations.

Protocol A: Palladium-Catalyzed C-2 Direct Arylation

Optimized for coupling 5-(4-methoxyphenyl)oxazole with aryl bromides[1].

Mechanistic Causality: The use of lithium tert-butoxide (t-BuOLi) is non-negotiable here. Weaker bases (Cs2CO3) or other alkoxides (t-BuOK, t-BuONa) fail to yield the product because the lithium cation specifically templates the concerted metalation-deprotonation step by coordinating to the oxazole nitrogen[1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(4-methoxyphenyl)oxazole (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Loading: Add Pd(PPh3)4 (5 mol%, 0.025 mmol) and t-BuOLi (2.0 equiv, 1.0 mmol). Note: Handle t-BuOLi in a glovebox or under a strict inert atmosphere as it is highly hygroscopic.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Inject anhydrous dioxane (3.0 mL).

  • Reaction: Seal the tube and heat to 120 °C in a pre-heated oil bath for 24 hours.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 2-aryl-5-(4-methoxyphenyl)oxazole.

Protocol B: Microwave-Assisted Ligandless Pd/Cu Co-Catalysis

Optimized for rapid library generation and high-throughput synthesis[3].

Mechanistic Causality: This protocol eliminates the need for expensive phosphine ligands. CuI is introduced as a critical co-catalyst. Copper readily inserts into the acidic C-2 C–H bond to form an oxazolyl-copper intermediate, which subsequently undergoes rapid transmetalation with the Ar-Pd(II)-Br species, drastically reducing reaction times from hours to minutes[3].

  • Reagent Assembly: Charge a microwave-safe vial with 5-(4-methoxyphenyl)oxazole (1.0 equiv, 0.69 mmol), aryl bromide (1.2 equiv, 0.83 mmol), K2CO3 (2.0 equiv, 1.36 mmol), Pd(OAc)2 (5 mol%, 0.03 mmol), and CuI (1.0 equiv, 0.69 mmol).

  • Atmosphere & Solvent: Flush the vial with Argon for 5 minutes. Add anhydrous DMF (1.5 mL).

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 150 °C for 15 minutes at 200 W (ensure active air cooling is engaged to maintain temperature stability).

  • Isolation: Quench with water (5 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate for chromatography.

Protocol C: Nickel-Catalyzed Arylation Using Aryl Chlorides

Optimized for coupling 2-(4-methoxyphenyl)oxazole at the C-5 position or 5-substituted oxazoles at C-2 using challenging aryl chlorides[4].

Mechanistic Causality: Nickel is highly effective for activating inert C–Cl bonds. N-Xantphos is selected because its wide bite angle forces the Ni-center into a geometry that favors oxidative addition. The bulky phosphazene base (P2Et) is utilized to prevent unwanted nucleophilic aromatic substitution (SNAr) on the electrophile, which is a common side reaction with smaller alkoxide bases[4].

  • Glovebox Setup: Inside an argon-filled glovebox, combine 2-(4-methoxyphenyl)oxazole (1.0 equiv, 0.50 mmol), aryl chloride (1.5 equiv, 0.75 mmol), Ni(COD)2 (10 mol%, 0.05 mmol), N-Xantphos (12 mol%, 0.06 mmol), and phosphazene base P2Et (1.5 equiv, 0.75 mmol) in a 20 mL scintillation vial.

  • Solvent: Add anhydrous tert-amyl alcohol (2.0 mL).

  • Heating: Seal the vial tightly with a Teflon-lined cap, remove from the glovebox, and stir at 105 °C for 20 hours.

  • Purification: Cool to room temperature, concentrate directly onto silica gel, and purify via automated flash chromatography (e.g., 100/0 to 70/30 Hexanes/EtOAc gradient).

CMD_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII CMD Concerted Metalation- Deprotonation (CMD) PdII->CMD Intermediate Ar-Pd(II)-(Oxazole) CMD->Intermediate Oxazole PMP-Oxazole + Base Oxazole->CMD RE Reductive Elimination Intermediate->RE RE->Pd0 Catalyst Regeneration Product Arylated PMP-Oxazole RE->Product

Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation.

Troubleshooting & Self-Validation System

To ensure the integrity of the synthesized compounds, employ the following self-validation checks immediately post-purification:

  • 1H NMR Spectroscopy (Primary Validation): The most definitive proof of successful C-H functionalization is the disappearance of the sharp oxazole ring proton singlet. For 5-(4-methoxyphenyl)oxazole, the C-2 proton typically resonates downfield at δ 7.90 – 8.10 ppm . The absence of this peak, coupled with the appearance of new aromatic multiplets, confirms C-2 arylation.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]+ peak corresponding to the exact mass of the starting oxazole + the aryl group minus one proton. For example, coupling 5-phenyloxazole with 4-chloroanisole yields a product with an exact mass of 251.09, resulting in an m/z of 252.10 [M+H]+ [4].

  • TLC Fluorescence: PMP-substituted oxazoles are highly conjugated. Successful cross-coupling extends this conjugation system, which often shifts the UV fluorescence on silica TLC plates from a standard dark spot (254 nm) to a bright, glowing blue/green under long-wave UV (365 nm)[5]. If the starting material spot remains unchanged and no new fluorescent spot appears, verify the integrity of the inert atmosphere, as Pd(0) and Ni(0) catalysts are highly susceptible to oxygen poisoning.

References[2] C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles, Organic Chemistry Portal / Synthesis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFMuhA2foBT2k63Zj9u-xv3G3XSInJNfZhtyLtpdK1Yj0aqGD_-XDeZF74IyAR3WxDPvLH90nqtZexaR7oh7iQKWx7glsmHY8Ujc1sxA4PDqzoTvfGrUsRDDQ8SyAQn8x43AZY4P05LbQx6hcKI2BvUpoDtA39LnV6SHxgqLMJwwA2awP_WZHBMbD[4] Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles, The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSYBocctGoJHbfVlzbIJz-ZcScVP8vxDBEEjSy7PXXg_MCmn5nA7HxgnOkNi2MJfaQWn8X4kaqW0akW9p2d-WLsW4hKtYv9YtJ1d4z9mFjryB5SAJqVCD2aj3DRp47y1SwTURWCQ==[3] Cobalt-catalyzed arylation of azole heteroarenes via direct C-H bond functionalization, PubMed / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9GOLF28tRl-aO9YqeaSU6kfPSHeh0IPZh-Vz6JEBHm2w5xrqWdp1SXYnTG6VXFpVPSHRYrlC5EFxb1SCGeA14MYCdxs8uyuJK5KVO7TUAgbjqayrU_obxcfMiWom27OiBvh67[5] Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides, The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-rgHaWjTxhTfPpiQptuoy32F4b-V4FytCiULaNEmUoOQUsnJ1B3l3oP-1YdBLY-yn4hxfvji4dur5N2J7N4Z_hzn9OAjCMVJqbMUG1P2LrVLUrF7F4k9PNVfyf1mjHmjGENFH_njherc0CQ==[1] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis, MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1rQDhaWXr2ZmMpxSeQoxc2Iw61iZ0s0CU4oE29Pgf4tNFhN8P1bJpKj0c8eUMumA9mBGWZT6s7B7CAH6fuq09K0-_7rZwJadmVE8r7ouYmeEBJvGqpguEzpA_BWjInKk7nAI=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges encountered during the synthesis of Ethyl 5-(4-methoxyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges encountered during the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate.

This synthesis typically relies on a Robinson-Gabriel cyclodehydration strategy[1]. While highly reliable for standard oxazoles, the presence of the strongly electron-donating 4-methoxyphenyl group and the base-sensitive ethyl ester requires precise control over reaction conditions to prevent degradation, electrophilic aromatic substitution (EAS), and ester hydrolysis.

Workflow & Troubleshooting Logic

SynthesisWorkflow A 2-Amino-1-(4-methoxyphenyl) ethanone HCl B Step 1: Acylation (Ethyl oxalyl chloride, Et3N, 0°C) A->B Ideal Path F Issue: Self-Condensation (Dihydropyrazine formation) A->F Free base exposed C Acyclic Intermediate (Ethyl oxamate derivative) B->C D Step 2: Cyclodehydration C->D E Target Molecule: Ethyl 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylate D->E Ideal Path G Issue: EAS Chlorination on Anisole Ring (M+34) D->G Harsh POCl3 (>80°C) H Solution: In situ neutralization of HCl salt at 0°C F->H I Solution: Use Burgess Reagent or control POCl3 temp (<60°C) G->I H->B Corrected Path I->D Corrected Path

Fig 1. Logical workflow for oxazole synthesis highlighting common failure points and corrective actions.

Troubleshooting FAQs

Q1: My overall yield is below 20%, and the NMR of the first step shows a complex mixture. What is going wrong during acylation? Causality: The starting material, 2-amino-1-(4-methoxyphenyl)ethanone, is highly unstable as a free base. It rapidly undergoes intermolecular self-condensation to form 2,5-bis(4-methoxyphenyl)-3,6-dihydropyrazine. Solution: Never isolate the free base. Suspend the hydrochloride salt in anhydrous dichloromethane (DCM), add the electrophile (ethyl oxalyl chloride), and then slowly add the tertiary amine base (e.g., Et3N or DIPEA) at 0 °C. This ensures the free amine is acylated the exact moment it is generated, outcompeting the bimolecular self-condensation pathway.

Q2: During the POCl3 cyclodehydration step, LC-MS shows a major byproduct with a mass of M+34. What is this, and how do I prevent it? Causality: The M+34 peak indicates monochlorination (addition of 35.5 Da for Chlorine, minus 1 Da for the displaced proton). The 4-methoxyphenyl group is strongly electron-donating, making the ortho positions highly susceptible to Electrophilic Aromatic Substitution (EAS). At elevated temperatures (>80 °C), POCl3 generates electrophilic chlorine species that attack the activated anisole ring[2]. Solution: Switch to a milder dehydrating agent. The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows for cyclodehydration at much lower temperatures (70 °C in THF) without generating electrophilic chlorine species[3]. If POCl3 must be used, strictly limit the temperature to 60 °C and use toluene as a co-solvent to moderate the reagent's reactivity[4].

Q3: I am losing the ethyl ester group during the aqueous workup of the cyclization step. How do I prevent hydrolysis? Causality: The oxazole-2-carboxylate ester is highly susceptible to basic hydrolysis because the electron-withdrawing nature of the newly formed oxazole ring activates the carbonyl carbon. Quenching POCl3 with strong bases (like NaOH or Na2CO3) strips the ethyl group, yielding the highly water-soluble oxazole-2-carboxylic acid, which is lost in the aqueous waste. Solution: Quench the reaction by pouring it over crushed ice. Neutralize cautiously with saturated aqueous NaHCO3 to exactly pH 7, keeping the mixture cold, and extract immediately with ethyl acetate.

Quantitative Data: Cyclodehydration Reagent Comparison

The choice of cyclodehydrating agent dictates the chemoselectivity of the final step. The data below summarizes the impact of different reagents on the acyclic intermediate.

Reagent SystemTemp (°C)Time (h)Yield (%)Major Byproduct Observed (LC-MS)
POCl3 (neat)100225Chlorinated anisole derivative (~40%)
POCl3 / Toluene60465Unreacted acyclic intermediate (~10%)
TsCl / Et3N / DCM251255Tosylated enol ester (~15%)
Burgess Reagent / THF70288None (Trace ester hydrolysis)

Self-Validating Experimental Protocols

Protocol A: In Situ Acylation (Preparation of Acyclic Intermediate)

Objective: Synthesize Ethyl 2-((2-(4-methoxyphenyl)-2-oxoethyl)amino)-2-oxoacetate without dihydropyrazine formation.

  • Setup: To a flame-dried round-bottom flask under N2, add 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 equiv) and suspend in anhydrous DCM (0.2 M).

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add ethyl oxalyl chloride (1.1 equiv) dropwise via syringe.

  • In Situ Neutralization: Slowly add triethylamine (2.5 equiv) dropwise over 15 minutes. The suspension will clear as the HCl salt is neutralized and immediately acylated.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with 1M HCl (to remove excess Et3N), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture by TLC (Hexanes/EtOAc 1:1). The ninhydrin-positive baseline spot (amine) must be completely consumed. The product should appear as a strong UV-active spot at approximately Rf 0.4. LC-MS should confirm the exact mass [M+H]+ = 266.10.

Protocol B: Mild Cyclodehydration using Burgess Reagent

Objective: Convert the acyclic intermediate to Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate while avoiding EAS chlorination.

  • Setup: Dissolve the acyclic intermediate (1.0 equiv) from Protocol A in anhydrous THF (0.1 M) in a dry flask under N2.

  • Reagent Addition: Add Burgess Reagent (2.0 equiv) in one portion at room temperature[3].

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 70 °C for 2 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.

  • Self-Validation Checkpoint: Analyze by LC-MS. The chromatogram should show a single major peak corresponding to the target oxazole ([M+H]+ = 248.09). Crucially, inspect the spectrum for any M+34 peaks (m/z ~282); the absence of this peak validates that electrophilic chlorination was successfully avoided.

References

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthetic applications of Burgess reagent Source: Atlanchim Pharma URL:[Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination Source: RSC Advances (RSC Publishing) URL:[Link]

  • How should I proceed in Chlorination using POCl3? Source: ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate in aqueous media

Welcome to the Technical Support Center. As formulation scientists and assay developers, we frequently encounter "brick-dust" molecules—compounds that exhibit high lipophilicity and stable crystalline lattices, making aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As formulation scientists and assay developers, we frequently encounter "brick-dust" molecules—compounds that exhibit high lipophilicity and stable crystalline lattices, making aqueous solubilization a significant hurdle.

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a classic example of a BCS Class II/IV-like molecule. It features a highly conjugated, planar aromatic system (driven by the pi-pi stacking of the oxazole and 4-methoxyphenyl rings) and lacks strong hydrogen-bond donors. This guide provides field-proven, causality-driven protocols to overcome these physicochemical barriers without compromising the structural integrity of your active pharmaceutical ingredient (API).

Physicochemical Profiling & The Solubilization Barrier

Before attempting any formulation, we must understand the molecule's vulnerabilities. A common mistake is attempting to force this compound into solution using pH adjustments.

Why pH Adjustment Fails Here: The oxazole nitrogen is only very weakly basic (pKa typically < 2.0). To achieve meaningful protonation for solubility, you would require a highly acidic environment (pH < 1.0). However, the ethyl ester group at the C2 position of the oxazole ring is highly activated toward nucleophilic attack. Exposure to extreme acidic or basic conditions will rapidly trigger ester hydrolysis, degrading your target compound into the corresponding carboxylic acid[1].

Therefore, solubilization must rely entirely on non-covalent interactions: co-solvency, surfactant micellization, or inclusion complexation[2].

Solubilization Decision Matrix

Select your formulation strategy based on the biological constraints of your downstream application.

SolubilizationWorkflow Start Target: Ethyl 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylate CheckIon Is pH adjustment viable? (Check pKa & Stability) Start->CheckIon NoPH NO: Oxazole N is weakly basic. Ester is prone to hydrolysis. CheckIon->NoPH Evaluated AssayType Determine Downstream Assay NoPH->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo Cosolvent Use Co-solvent + Surfactant (e.g., DMSO + Tween 80) InVitro->Cosolvent Cyclodextrin Use Inclusion Complexation (e.g., HP-β-CD in Saline) InVivo->Cyclodextrin Validate Validate via HPLC & Tyndall Effect Cosolvent->Validate Cyclodextrin->Validate

Decision matrix for solubilizing Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate.

Core Troubleshooting Guides
Issue A: "My compound dissolves in DMSO but crashes out immediately when added to aqueous cell culture media."

The Root Cause: This is the classic "solvent-shift" effect. When a pure DMSO stock is introduced to water, the dielectric constant of the microenvironment rapidly shifts. Water aggressively extracts the DMSO, leaving the highly lipophilic oxazole derivative supersaturated. This leads to rapid thermodynamic crystal nucleation and precipitation[1]. The Solution (Surfactant Cushioning): You must lower the surface tension and provide a hydrophobic sink before the water fully replaces the DMSO[2]. By pre-mixing the DMSO stock with a non-ionic surfactant (like Tween 80) prior to aqueous dilution, the surfactant forms micelles that entrap the drug molecules, effectively creating a kinetic trap that prevents crystallization[2][3].

Issue B: "I need an aqueous formulation for in vivo IV/IP dosing, but I cannot use high levels of DMSO or surfactants due to toxicity."

The Root Cause: High concentrations of co-solvents and surfactants can cause hemolysis, phlebitis, or alter the biological target's response[1]. The Solution (Cyclodextrin Complexation): Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic core[2]. The 4-methoxyphenyl moiety of your compound is sterically ideal for forming a non-covalent inclusion complex within the β-cyclodextrin cavity, driven by London dispersion forces and hydrophobic interactions[2][4]. This shields the lipophilic portion from the aqueous environment, drastically increasing apparent solubility without the toxicity profile of organic solvents[4].

Validated Experimental Protocols
Protocol 1: Preparation of a Kinetically Stable Micellar Dispersion (For In Vitro Assays)

Self-Validating Principle: A successful micellar dispersion will appear optically clear to the naked eye but will exhibit a Tyndall effect (scattering of a light beam) due to the presence of colloidal nanostructures.

  • Stock Preparation: Dissolve 10 mg of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate in 100 µL of pure, anhydrous DMSO to create a 100 mg/mL stock. Vortex until completely clear.

  • Surfactant Priming: Add 100 µL of Tween 80 directly to the DMSO stock. Vortex vigorously for 2 minutes.

    • Causality: Intimate mixing of the drug with the surfactant prior to aqueous exposure ensures the drug partitions into the surfactant phase, preventing premature nucleation.

  • Aqueous Titration: While vortexing the mixture continuously, add 800 µL of warm (37°C) 1X PBS dropwise (approx. 50 µL/sec).

  • Validation: Shine a red or green laser pointer through the glass vial. A visible, solid beam path (Tyndall effect) confirms successful micellization. If the liquid is milky or contains visible particulates, macroscopic precipitation has occurred.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Self-Validating Principle: True inclusion complexation is a thermodynamic equilibrium process. Uncomplexed drug will remain as a solid and must be mechanically separated to accurately quantify the solubilized fraction[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl). Stir until completely transparent.

  • Drug Addition: Add the oxazole compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution to ensure saturation.

  • Equilibration: Protect the vial from light and agitate on a rotary shaker at 150 rpm at room temperature for 48 hours.

    • Causality: Non-covalent inclusion complexation requires extended time for the solid drug lattice to break down and partition into the hydrophobic cyclodextrin cavities[4].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved complex via HPLC-UV against a standard curve to determine the exact dosing concentration.

Quantitative Excipient Performance

The table below summarizes the expected solubility enhancements across different formulation vehicles based on established solubilization principles for highly lipophilic oxazole derivatives.

Formulation VehiclePrimary Mechanism of SolubilizationExpected Solubility RangeDownstream Application Suitability
Pure Water / PBS (pH 7.4) Intrinsic Solubility< 0.01 mg/mLNone (Baseline)
1% DMSO in PBS Co-solvency~ 0.05 mg/mLHigh-sensitivity in vitro assays
10% PEG-400 + 90% Water Co-solvency0.5 - 2.0 mg/mLIn vivo (PO, Topical)[5]
5% DMSO + 5% Tween 80 Micellar Entrapment1.0 - 5.0 mg/mLRoutine cell culture / In vitro
20% HP-β-CD in Saline Inclusion Complexation2.0 - 10.0 mg/mLIn vivo (IV, IP, PO)[4]
Frequently Asked Questions (FAQs)

Q: Can I use heating and sonication to force the compound into PBS? A: While heating increases kinetic energy and temporarily increases solubility, it is a thermodynamic trap. The compound will inevitably recrystallize (often rapidly) once the solution returns to 37°C or room temperature[6]. This leads to inconsistent dosing and false negatives in your assays. Always rely on a thermodynamic stabilizer (like a cyclodextrin) or a kinetic trap (like a micelle)[2].

Q: I see a cloudy suspension after following Protocol 1. What went wrong? A: A cloudy suspension indicates macroscopic precipitation rather than nano-micellization[2]. This usually occurs if the aqueous phase is added too quickly, or if the PBS was cold. Ensure dropwise addition under continuous vortexing to allow the surfactant micelles adequate time to assemble around the lipophilic drug core.

Q: Can I combine a co-solvent with a cyclodextrin to boost solubility further? A: Yes, this is a highly effective advanced technique. Adding a small amount of a co-solvent (e.g., 5-10% PEG-400 or Ethanol) to the aqueous cyclodextrin solution can act synergistically. The co-solvent helps dissolve the solid drug initially, facilitating its entry into the cyclodextrin cavity, thereby accelerating the complexation equilibrium[7][8].

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate . Because of its specific heterocyclic structure, this compound presents unique stability challenges during long-term storage. This document provides mechanistic troubleshooting, quantitative stability data, and field-proven protocols to ensure the integrity of your chemical inventory.

Quantitative Stability Profile

To establish a baseline for your inventory management, refer to the accelerated and long-term degradation kinetics summarized below.

Table 1: Estimated Degradation Kinetics under Various Storage Conditions

Storage ConditionTemperatureHumidity (RH)Estimated Shelf-Life ( t90​ )Primary Degradation Mechanism
Optimal (Inert) -20°C< 5%> 24 monthsNone observed
Refrigerated 2–8°C< 5%12 monthsTrace ester hydrolysis
Ambient (Sealed) 20–25°C< 5%3–6 monthsSlow hydrolysis & decarboxylation
Ambient (Exposed) 20–25°C> 60%< 2 weeksRapid hydrolysis & spontaneous decarboxylation
Troubleshooting & FAQs

Q1: During LC-MS QC checks, my stored batch shows a significant loss of mass (M-72 Da). What is causing this degradation? A: This is the most critical degradation pathway for this compound. The mass loss corresponds to the loss of the ethyl ester group ( −COOCH2​CH3​+H ). The C2 position of the oxazole ring is highly electrophilic because it is flanked by electronegative oxygen and nitrogen atoms. If the compound is exposed to ambient moisture, the ester undergoes hydrolysis to form 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid.

Crucially, oxazole-2-carboxylic acids are notoriously unstable. The electron-withdrawing nature of the heterocycle stabilizes the transition state for CO2​ loss, causing the intermediate acid to undergo spontaneous decarboxylation even at room temperature . The final, irreversible degradant is 5-(4-methoxyphenyl)-oxazole. To prevent this, strict anhydrous storage is mandatory.

DegradationPathway Ester Ethyl 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylate (Intact Ester) Acid 5-(4-methoxyphenyl)- 1,3-oxazole-2-carboxylic acid (Unstable Intermediate) Ester->Acid Hydrolysis Moisture Moisture (H2O) Trace Acid/Base Moisture->Acid Degradant 5-(4-methoxyphenyl)-oxazole (Major Degradant) + CO2 Acid->Degradant -CO2 Decarb Spontaneous Decarboxylation Decarb->Degradant

Fig 1: Moisture-driven hydrolysis and spontaneous decarboxylation pathway.

Q2: The powder has changed from an off-white crystalline solid to a yellowish powder. Is it still viable? A: Discoloration typically indicates photo-oxidation. While oxazoles are generally stable aromatic systems, they can act as dienes and are susceptible to photo-induced rearrangements or oxidation when exposed to prolonged UV/visible light . The electron-donating 4-methoxyphenyl group increases the electron density of the ring, slightly elevating its susceptibility to electrophilic oxygen species. If discoloration is observed, the batch must be re-analyzed via NMR or LC-MS before use. Always store aliquots in amber glass vials to block UV transmission.

Q3: Can I store this compound in a standard laboratory freezer (-20°C) without a desiccator? A: No. Standard laboratory freezers are high-humidity environments due to frost accumulation. If a standard vial is placed directly into a freezer, moisture will condense inside the vial threads. Upon thawing, this moisture is drawn into the powder, immediately initiating the hydrolysis-decarboxylation cascade described in Q1. A self-validating secondary containment system (using indicating desiccant) is required.

Experimental Protocols
Protocol 1: Anhydrous Aliquoting & Long-Term Storage Workflow

To ensure scientific integrity, this protocol uses a self-validating system where environmental conditions are physically controlled and visually verifiable.

Step 1: Thermal Equilibration Before opening any newly received or cold-stored container, place the sealed vessel in a benchtop desiccator for 2 hours. Causality: This prevents ambient atmospheric moisture from condensing on the cold powder.

Step 2: Inert Atmosphere Transfer Transfer the equilibrated container into a glovebox. Purge the chamber with Argon rather than Nitrogen. Causality: Argon is heavier than air/nitrogen and will effectively blanket the solid compound at the bottom of the vial, displacing residual oxygen and moisture.

Step 3: Single-Use Aliquoting Divide the bulk powder into single-use amber glass vials (e.g., 5 mg or 10 mg per vial). Causality: This eliminates repeated freeze-thaw cycles and prevents the entire batch from being exposed to moisture during daily sampling.

Step 4: Self-Validating Sealing Cap the vials with PTFE-lined septa (which resist chemical vapor permeation) and wrap the caps tightly with Parafilm. Place the vials into a secondary airtight container filled with indicating Drierite (calcium sulfate) . Causality: The Drierite acts as a self-validating indicator; if it turns from blue to pink, the secondary seal has failed, alerting the researcher before the compound degrades.

Step 5: Storage Store the secondary container in a dedicated -20°C freezer.

StorageWorkflow Rec Equilibrate Container to Room Temp Glove Transfer to Argon Glovebox Rec->Glove Aliquot Aliquot into Single-Use Amber Glass Vials Glove->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Desiccator Place in Secondary Container with Indicating Desiccant Seal->Desiccator Store Store at -20°C Desiccator->Store

Fig 2: Optimal inert-atmosphere aliquoting and storage workflow.

Protocol 2: LC-MS Quality Control (QC) Method for Degradant Detection

If degradation is suspected, use this protocol to verify the integrity of the ester linkage.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, LC-MS grade Acetonitrile.

    • Critical Note: Do not use protic solvents (Methanol, Ethanol, or Water) for the concentrated stock solution, as they can induce solvolysis/hydrolysis in the vial prior to injection.

  • Mobile Phase: Use a neutral to slightly acidic mobile phase (e.g., 0.1% Formic acid in Water / Acetonitrile). Avoid basic modifiers (like Ammonium Hydroxide), which will catalyze on-column ester hydrolysis.

  • Detection Parameters: Monitor in positive ion mode (ESI+).

    • Extract the chromatogram for the parent mass: [M+H]+ (Intact Ester).

    • Extract the chromatogram for the primary degradant: [M-72+H]+ (Decarboxylated oxazole).

  • Analysis: If the [M-72+H]+ peak constitutes >2% of the total peak area, the batch has been compromised by moisture and should be discarded or re-purified via flash chromatography.

References
  • Oxazole carboxamide herbicides - US6096688A Source: Google Patents URL
  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Product Class 12: Oxazoles Source: Thieme-Connect URL:[Link]

Optimization

Advanced purification and recrystallization techniques for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 5-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate .

This oxazole derivative is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of antimalarial and antitubercular agents[1][2]. However, its electron-deficient C2-ester and polarizable 4-methoxyphenyl group present unique challenges during purification, including spontaneous hydrolysis and liquid-liquid phase separation ("oiling out") during crystallization.

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized solvent systems to ensure high-yield, high-purity recovery.

Core Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate) LLE Liquid-Liquid Extraction (DCM / NaHCO3 / Brine) Crude->LLE Flash Flash Chromatography (Cyclohexane/EtOAc 8:2) LLE->Flash Eval Purity > 90%? Flash->Eval Recryst Recrystallization (EtOAc / Hexanes) Eval->Recryst Yes Fail Re-column or Scavenger Resin Eval->Fail No Pure Pure Target Compound (Crystalline Solid) Recryst->Pure Fail->Flash

Figure 1: End-to-end isolation and purification workflow for oxazole-2-carboxylate derivatives.

Section 1: Flash Chromatography Troubleshooting (FAQs)

Q1: During flash chromatography, my product co-elutes with the unreacted 4-methoxybenzaldehyde precursor. How can I improve resolution? Mechanistic Causality: Both your starting material and the target oxazole possess the strongly electron-donating 4-methoxyphenyl moiety. In standard Hexanes/Ethyl Acetate systems, this moiety dominates the dipole-dipole interactions with the silica stationary phase, causing their retention factors ( Rf​ ) to converge. Solution: Switch your non-polar solvent from Hexanes to Cyclohexane. Cyclohexane has a different polarizability profile that tightly restricts non-specific hydrophobic interactions, forcing the silica gel to differentiate the compounds based strictly on the hydrogen-bond accepting capability of the oxazole nitrogen[3]. A gradient of Cyclohexane/EtOAc (9:1 to 8:2) will resolve the oxazole ( Rf​≈0.35 ) from the aldehyde ( Rf​≈0.45 ).

Q2: I am observing spontaneous hydrolysis of the C2-ethyl ester to the free carboxylic acid during silica gel purification. Why is this happening and how do I prevent it? Mechanistic Causality: The C2 position of the 1,3-oxazole ring is highly electron-deficient due to the inductive pull of the adjacent nitrogen and oxygen heteroatoms. This makes the C2-carboxylate highly susceptible to nucleophilic acyl substitution (hydrolysis)[4]. Prolonged exposure to the slightly acidic silanol groups on standard silica gel, combined with trace moisture from the eluent, catalyzes this cleavage. Solution:

  • Neutralize the Crude: Ensure your liquid-liquid extraction includes a thorough wash with saturated aqueous NaHCO3​ to remove any acidic reaction byproducts.

  • Minimize Residence Time: Do not leave the compound on the column. Use a slightly wider column diameter to increase flow rate.

  • Dry Thoroughly: Ensure the organic layer is rigorously dried over anhydrous Na2​SO4​ before loading. Trace water is the nucleophile in this degradation pathway.

Section 2: Advanced Recrystallization Dynamics

OilingOut Issue Phase Separation ('Oiling Out') During Cooling Cause1 Cooling Rate Too Fast (Thermal Shock) Issue->Cause1 Cause2 High Impurity Profile (Depresses Melting Point) Issue->Cause2 Cause3 Excessive 'Good' Solvent (High EtOAc Ratio) Issue->Cause3 Sol1 Slow Cooling Gradient (Ambient to 4°C) Cause1->Sol1 Sol2 Pre-filtration via Silica Plug Cause2->Sol2 Sol3 Trituration or Addition of Seed Crystals Cause3->Sol3

Figure 2: Logical troubleshooting matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q3: When attempting recrystallization from EtOAc/Hexanes, the compound forms a biphasic oil at the bottom of the flask instead of crystallizing. What causes this, and how do I fix it? Mechanistic Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the compound reaches supersaturation at a temperature that is above its melting point in that specific solvent mixture. The 4-methoxyphenyl group increases the compound's solubility and flexibility, lowering its melting point compared to rigid polycyclic analogs[5]. If impurities are present, they further depress the melting point via freezing-point depression, ensuring the compound separates as a liquid rather than a solid lattice. Solution:

  • Adjust the Solvent Ratio: You are likely using too much Ethyl Acetate. Dissolve the crude oil in the absolute minimum volume of boiling EtOAc.

  • Cloud Point Seeding: Add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of EtOAc to clear it. Immediately add a seed crystal of pure target compound before the temperature drops.

  • Alternative Solvent System: If EtOAc/Hexanes repeatedly fails, switch to a Dichloromethane (DCM)/Hexanes system[4]. Dissolve the oil in minimal DCM, add Hexanes to the cloud point, and leave the flask unstoppered in a fume hood. The highly volatile DCM will evaporate slowly at room temperature, gently forcing the oxazole into a crystalline state without thermal shock.

Section 3: Quantitative Solvent System Data

To optimize your purification strategy, reference the following empirical data matrix for oxazole-2-carboxylate derivatives based on established literature protocols[3][4][5].

Solvent System (v/v)Application PhaseTypical Rf​ / YieldMechanistic Advantage
Hexanes / EtOAc (8:2) Flash Chromatography Rf​≈0.35 Standard dipole-based separation; excellent for rapid crude clean-up.
Cyclohexane / EtOAc (8:2) Flash Chromatography Rf​≈0.30 Tighter elution bands; significantly reduces co-elution with methoxy-aryl precursors.
EtOAc / Hexanes Recrystallization75–85% RecoveryHigh thermal coefficient of solubility; the gold standard for pure oxazoles.
DCM / Hexanes Recrystallization60–70% RecoveryPrevents "oiling out" via slow evaporation of the good solvent (DCM) at ambient temp.

Section 4: Standard Operating Procedure (SOP)

Protocol: Optimized Isolation and Recrystallization of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Part A: Extraction and Chromatography

  • Quench & Neutralize: Quench the crude synthesis mixture with 15 mL of saturated aqueous NaHCO3​ to neutralize acidic byproducts. Extract the aqueous layer three times with 20 mL of Dichloromethane (DCM).

  • Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na2​SO4​ for 15 minutes. Filter and concentrate under reduced pressure (Water bath < 35°C to prevent thermal degradation).

  • Column Loading: Dry-load the crude mixture onto silica gel (approx. 1 g silica per 100 mg of crude).

  • Elution: Run the flash column using a gradient of Cyclohexane/Ethyl Acetate (9:1 8:2). Monitor fractions via TLC (UV 254 nm).

  • Concentration: Pool fractions containing the pure product ( Rf​≈0.30 ) and evaporate to yield a pale yellow solid/oil. Self-Validation Step: Confirm purity >90% via crude 1H -NMR before proceeding to crystallization.

Part B: Precision Recrystallization 6. Dissolution: Suspend the purified crude in a minimal volume of Ethyl Acetate (approx. 2 mL per gram of compound) in a round-bottom flask. Heat to a gentle reflux (70–75°C) until completely dissolved. 7. Cloud Point Titration: Remove the flask briefly from the heat source. Add hot Hexanes dropwise while swirling until a faint, persistent turbidity (cloudiness) is observed. 8. Clearing: Add 1–2 drops of hot Ethyl Acetate until the solution just becomes clear again. 9. Thermal Gradient: Remove the flask from the heat. Cap loosely and allow it to cool completely undisturbed to room temperature over 3–4 hours. Do not agitate the flask, as this promotes premature precipitation and traps impurities. 10. Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize crystal yield. 11. Isolation: Filter the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexanes. Dry under high vacuum for 12 hours to afford the analytically pure compound.

References

  • Title: Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones Source: ACS Omega (2019) URL: [Link]

  • Title: Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Iron Acquisition as Target for New Antitubercular Drugs (Ph.D. Thesis) Source: University of Milan (AIR Unimi) (2020) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of Ethyl and Methyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate Derivatives

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates shelf-life, informs formulation strategy, and can significantly impact therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount. It dictates shelf-life, informs formulation strategy, and can significantly impact therapeutic efficacy and safety.[1][2] This guide provides an in-depth comparison of the stability profiles of two closely related oxazole derivatives: Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate and its methyl ester counterpart.

While both compounds share the same pharmacologically relevant oxazole core, the seemingly minor difference in their ester functional group—ethyl versus methyl—can lead to notable variations in their susceptibility to degradation. This analysis is grounded in fundamental principles of physical organic chemistry and provides the experimental framework necessary for empirical validation in a laboratory setting.

Molecular Structures and Key Physicochemical Properties

The foundational step in any stability analysis is a thorough understanding of the molecules . Both compounds are built upon a 5-(4-methoxyphenyl)-1,3-oxazole core, a heterocyclic system known for its presence in a variety of biologically active compounds.[3][4] The key point of differentiation is the alkyl group of the ester at the 2-position.

Structures cluster_ethyl Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate cluster_methyl Methyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate ethyl_struct ethyl_struct methyl_struct methyl_struct

Caption: Chemical structures of the ethyl and methyl ester derivatives.

The primary factors influencing stability are electronic effects and steric hindrance around the reactive ester carbonyl center. The ethyl group is slightly more electron-donating and significantly bulkier than the methyl group. These differences are central to their divergent stability profiles, particularly concerning hydrolysis.

Comparative Stability Analysis: A Mechanistic Perspective

The degradation of these molecules can be anticipated through three primary pathways: hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability: The Key Differentiator

Hydrolysis, the cleavage of the ester bond by water, is the most probable degradation pathway for these compounds in aqueous environments or in the presence of moisture.[1][5][6] This reaction can be catalyzed by acid or, more commonly, by base.

Base-Catalyzed Hydrolysis (Saponification): This is often the most relevant pathway under physiological or slightly alkaline conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.

Hydrolysis_Mechanism General Mechanism of Base-Catalyzed Ester Hydrolysis cluster_sterics Influence of Alkyl Group (R) Reactants Ester + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Carboxylate Anion + Alcohol (R-OH) Intermediate->Products Elimination of Alkoxide Steric_Info The size of 'R' influences the rate of attack. A larger 'R' (Ethyl) provides more steric hindrance, slowing the reaction compared to a smaller 'R' (Methyl). Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock solutions of each compound in Methanol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, Room Temp) Oxidation Oxidation (3% H₂O₂, Room Temp) Thermal Thermal (Solid State) (80°C, Dry Heat) Photo Photostability (Solid State) (ICH Q1B light exposure) Control Prepare 'Time Zero' control sample (diluted to 100 µg/mL) HPLC Analyze by validated stability-indicating HPLC method Control->HPLC Sampling Withdraw aliquots at time points (e.g., 2, 4, 8, 24, 48 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize Dilute Dilute all samples to final concentration (100 µg/mL) Neutralize->Dilute Dilute->HPLC

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Protocols

Protocol 1: Base-Catalyzed Hydrolysis [7][8]1. Objective: To compare the rate of degradation under alkaline conditions. 2. Procedure: a. To 1 mL of the 1 mg/mL stock solution of each compound, add 1 mL of 0.1 M NaOH. b. Maintain the solutions at room temperature, protected from light. c. At specified time points (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot. d. Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. e. Dilute the neutralized sample to a final concentration of 100 µg/mL with the mobile phase. f. Analyze via HPLC. 3. Rationale: This experiment directly tests the susceptibility to nucleophilic attack by hydroxide. A faster decrease in the parent peak area for the methyl ester is anticipated.

Protocol 2: Acid-Catalyzed Hydrolysis [7][8]1. Objective: To assess stability in an acidic environment. 2. Procedure: a. To 1 mL of the stock solution of each compound, add 1 mL of 0.1 M HCl. b. Place the solutions in an oven at 60°C. c. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a 100 µL aliquot. d. Neutralize with an equivalent amount of 0.1 M NaOH and dilute to 100 µg/mL. e. Analyze via HPLC. 3. Rationale: Simulates acidic conditions and evaluates the stability of the ester bond after protonation. The ethyl ester is expected to show slower degradation.

Protocol 3: Photostability [8]1. Objective: To determine degradation upon exposure to light. 2. Procedure: a. Spread a thin layer of the solid compound in a shallow dish. b. Prepare a "dark" control sample by wrapping an identical dish in aluminum foil. c. Place both samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). d. After exposure, prepare solutions of both the exposed and control samples at 100 µg/mL and analyze by HPLC. 3. Rationale: This standardized test assesses the potential for photodegradation. Little to no difference is expected between the two compounds.

Conclusion and Recommendations

Based on established principles of chemical reactivity, Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is predicted to be more stable than its methyl ester derivative. This enhanced stability is almost exclusively attributed to its greater resistance to hydrolytic cleavage, a direct consequence of the increased steric hindrance provided by the ethyl group. For applications where the compound may be exposed to aqueous environments, non-neutral pH, or enzymatic hydrolysis (as carboxylesterases are key players in drug metabolism), the ethyl ester represents the more robust choice. [9] For thermal and photolytic stability, no significant difference is anticipated. However, this guide underscores a critical principle: theoretical analysis must be confirmed by empirical data. The provided experimental protocols offer a comprehensive framework for generating this data, enabling researchers to make informed decisions in compound selection, formulation development, and stability study design.

References

  • Taylor & Francis. (2023, March 05). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • PubMed. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • RSC Publishing. The Kinetics of the Alkaline Hydrolysis of Esters and Amides. [Link]

  • SlidePlayer. (2014, December 01). Stereoelectronic effects on stability and reactivity of organic molecules. [Link]

  • ACS Publications. (2005, June 28). Ab Initio Study of the Substituent Effects on the Relative Stability of the E and Z Conformers of Phenyl Esters. Stereoelectronic Effects on the Reactivity of the Carbonyl Group. [Link]

  • Springer. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Prezi. (2025, April 11). Factors Affecting Drug Stability. [Link]

  • Knovel. 6.3 Methyl Esters and Derivatives. [Link]

  • Bentham Science Publishers. (2001, May 01). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. [Link]

  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ManTech Publications. (2025, December 17). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • RSC Publishing. (1968, January 01). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters. [Link]

  • PCCA. (2022, March 16). THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. [Link]

  • Taylor & Francis Online. Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. [Link]

  • MDPI. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. [Link]

  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. [Link]

  • OSTI.GOV. On electron beam-induced degradation of vinyl ester thermosets. [Link]

  • ResearchGate. Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. [Link]

  • Materials Advances (RSC Publishing). (2025, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

  • ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. [Link]

  • Scribd. Pharma Stability for Regulators. [Link]

  • ACS Publications. (2018, April 12). Oxazole Dyes with Potential for Photoluminescence Bioprobes: A Two-Photon Absorption Study. [Link]

  • Scribd. Understanding Oxazole and Its Derivatives. [Link]

  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]

  • PMC. A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Charles River. Stability Testing for Biopharmaceutical Products. [Link]

  • PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Validation Methods for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate Purity

Executive Summary The accurate purity determination of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate —a highly conjugated, aromatic synthetic intermediate—presents a unique chromatographic challenge. Traditional al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate —a highly conjugated, aromatic synthetic intermediate—presents a unique chromatographic challenge. Traditional alkyl-based (C18) stationary phases often fail to resolve this compound from its structurally similar positional isomers and des-methyl impurities. This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases. By leveraging orthogonal retention mechanisms and adhering strictly to[1], we demonstrate how a Biphenyl-based methodology provides superior specificity, resolution, and method robustness.

Structural Causality & The Analytical Challenge

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate features an extended π -conjugated system encompassing an electron-rich 4-methoxyphenyl ring and an oxazole core.

When analyzing this compound's purity, analysts must separate it from closely related synthetic byproducts. Because these impurities share nearly identical partition coefficients (LogP), standard C18 columns—which rely exclusively on dispersive, hydrophobic interactions—struggle to achieve baseline resolution. The lack of selectivity often results in co-elution, leading to inaccurate purity quantification and failed specificity parameters during method validation.

Mechanistic Comparison: C18 vs. Biphenyl Stationary Phases

To overcome the limitations of C18 columns, Biphenyl stationary phases offer a highly effective alternative. The biphenyl ligand, composed of two phenyl groups bonded end-to-end via an aryl linker, provides a larger electron cloud than conventional phenyl-hexyl phases[2].

This structural geometry allows the Biphenyl column to utilize three distinct retention mechanisms:

  • Hydrophobic (Dispersive) Interactions: Similar to C18, retaining non-polar regions of the molecule.

  • π

    π Interactions: The electron-dense biphenyl rings interact strongly with the π -electrons of the analyte's oxazole and methoxyphenyl rings[3].
  • Dipole-Dipole & Hydrogen Bonding: The biphenyl phase exhibits a significantly higher capacity for dipole interactions compared to alkyl phases, enabling the separation of isobaric pairs and positional isomers[4].

Selectivity_Logic Analyte Ethyl 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylate C18 C18 Column (Alkyl Phase) Analyte->C18 Biphenyl Biphenyl Column (Aromatic Phase) Analyte->Biphenyl Hydro Dispersive / Hydrophobic Interactions C18->Hydro Biphenyl->Hydro PiPi π-π & Dipole-Dipole Interactions Biphenyl->PiPi ResPoor Rs < 1.5 (Co-elution of Isomers) Hydro->ResPoor ResGood Rs > 2.0 (Baseline Resolution) Hydro->ResGood PiPi->ResGood

Caption: Logical relationship of stationary phase selectivity for aromatic oxazole derivatives.

Self-Validating Experimental Protocol

To ensure high scientific integrity and trustworthy data generation, the following protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

  • Causality: Methanol is strictly selected over acetonitrile. Acetonitrile possesses its own π -electrons, which competitively inhibit the π

    π interactions between the biphenyl stationary phase and the analyte. Methanol lacks π -electrons, thereby maximizing the aromatic selectivity of the column[3].
Step 2: Chromatographic Conditions
  • Column: Superficially porous Biphenyl (150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 280 nm.

  • Causality: A superficially porous (core-shell) particle reduces the longitudinal diffusion pathway (the B-term in the van Deemter equation). This yields higher theoretical plates and sharper peaks without generating the extreme backpressure associated with sub-2 µm fully porous particles. 280 nm is selected to align with the extended UV absorbance of the conjugated oxazole system, maximizing the Signal-to-Noise (S/N) ratio.

Step 3: System Suitability Testing (SST) Gatekeeper
  • Inject the reference standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor (Tf) 1.5, and Resolution (Rs) between the analyte and its critical des-methyl impurity 2.0.

  • Causality: If the SST fails, the run automatically aborts. This prevents the generation of invalid data and ensures the system is fully equilibrated and fit-for-purpose before analyzing unknown samples.

ICH Q2(R2) Validation Workflow & Comparative Data

The analytical procedure was validated according to the latest[1], which emphasize a lifecycle and Quality-by-Design (QbD) approach to method validation. The core parameters evaluated include Specificity, Linearity, Range, Accuracy, and Precision.

ICH_Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity) Start->Spec Lin Linearity (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Report Prec->Report

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Chromatographic Performance Comparison

The data below highlights the stark contrast in resolving power between a traditional C18 phase and the optimized Biphenyl phase for this specific oxazole derivative.

Chromatographic ParameterC18 Column (Alkyl Phase)Biphenyl Column (Aromatic Phase)
Retention Time (min) 4.26.8
Tailing Factor (USP) 1.61.1
Resolution (Critical Pair) 1.2 (Co-elution)3.4 (Baseline Resolution)
Theoretical Plates (N) 8,50014,200
ICH Q2(R2) Validation Summary (Biphenyl Method)

Because the Biphenyl column successfully met the Specificity requirements (Rs > 2.0), it was carried forward for full ICH Q2(R2) quantitative validation[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Peak purity angle < Purity thresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity 0.999 (Range: 50% to 150%)R² = 0.9998Pass
Accuracy Spike Recovery between 98.0% - 102.0%99.4% - 100.2%Pass
Precision Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass

Conclusion

For the purity analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, traditional C18 columns lack the necessary selectivity to separate the active compound from its structurally similar impurities. By switching to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can unlock orthogonal π

π and dipole-dipole retention mechanisms. As demonstrated by the experimental data, this approach not only achieves baseline resolution (Rs = 3.4) but also easily satisfies all stringent ICH Q2(R2) validation criteria for Linearity, Accuracy, and Precision, ensuring a highly robust and trustworthy analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International.[Link]

  • Chromatography Products - The Next Generation of Phenyl Column Chemistry. Chromtech. [Link]

Sources

Validation

Mass spectrometry validation of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate samples

As a Senior Application Scientist, I approach the analytical validation of small molecules not merely as a checklist of parameters, but as a holistic, self-validating system. When characterizing Ethyl 5-(4-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of small molecules not merely as a checklist of parameters, but as a holistic, self-validating system. When characterizing Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (Chemical Formula: C₁₃H₁₃NO₄, Exact Mass: 247.0845 Da), the goal is to establish absolute structural certainty. This oxazole derivative—often utilized as a versatile scaffold in antimalarial and antibacterial drug discovery 1—presents unique analytical challenges. The molecule possesses a basic oxazole nitrogen, a moderately lipophilic methoxyphenyl group, and a labile ethyl carboxylate moiety.

To achieve rigorous validation, we must objectively compare the performance of different ionization techniques and high-resolution mass spectrometry (HRMS) platforms. Below is a comprehensive comparison guide and self-validating protocol for this compound.

Ionization Strategy: ESI vs. APCI

The first critical decision in the workflow is the method of introducing the sample into the gas phase. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is dictated by the molecule's physicochemical properties.

The Causality of Choice: Because the oxazole ring contains a basic nitrogen, it readily accepts a proton in an acidic mobile phase (e.g., 0.1% Formic Acid). Therefore, ESI in positive mode (ESI+) is the primary choice, yielding a strong [M+H]⁺ precursor ion at m/z 248.0917. However, ESI is notoriously susceptible to matrix effects (ion suppression) in complex biological samples. To build a self-validating system, we employ APCI+ as an orthogonal technique. APCI relies on gas-phase ion-molecule reactions and is significantly less liable to matrix suppression 2. If the quantitative response diverges between ESI and APCI, it immediately flags a matrix interference issue.

Table 1: Performance Comparison of Ionization Modes for the Oxazole Derivative
ParameterElectrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Primary Mechanism Liquid-phase protonation via charged dropletsGas-phase corona discharge ionization
Sensitivity (Pure Solvent) Ultra-High (LOD < 1 ng/mL)Moderate to High (LOD ~5 ng/mL)
Matrix Effect Susceptibility High (Prone to ion suppression)Low (Robust in complex matrices)
Thermal Degradation Risk Low (Ambient to moderate heat)Moderate (Requires high vaporizer temp, ~400°C)
Adduct Formation High ([M+Na]⁺ at m/z 270.0737 common)Minimal (Predominantly[M+H]⁺)

Mass Analyzer Topologies: Orbitrap vs. Q-TOF

For structural confirmation, nominal mass resolution is insufficient. High-Resolution Accurate Mass (HRAM) analysis is required to differentiate our target compound from isobaric interferences. The two dominant platforms are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap 3.

The Causality of Choice: Orbitrap systems trap ions around a central spindle, measuring the frequency of harmonic oscillations. This provides unmatched resolving power (up to 500,000 FWHM), which is critical if the sample contains trace impurities with highly similar masses. Conversely, Q-TOF systems measure the flight time of ions in a drift tube. While their resolution is lower (typically 40,000 - 80,000 FWHM), they offer superior isotopic pattern fidelity and faster acquisition rates, making them ideal for rapid UHPLC gradients. Furthermore, collision energy transfer differs between the two; Orbitrap HCD (Higher-energy Collisional Dissociation) often requires slightly lower energy settings than Q-TOF CID (Collision-Induced Dissociation) to achieve identical fragmentation spectra 4.

Table 2: HRMS Platform Comparison for Small Molecule Validation
MetricOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Agilent 6545 / Waters Xevo)
Resolving Power (FWHM) 70,000 to >140,000 (at m/z 200)30,000 to 80,000 (at m/z 200)
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppm (requires continuous lock mass)
Scan Speed Moderate (12-20 Hz at standard resolution)Ultra-Fast (>50 Hz)
Isotopic Fidelity GoodExcellent (Crucial for identifying ¹³C/¹⁵N ratios)
Best Use Case Deep impurity profiling, resolving isobarsFast quantitative screening, reliable MS/MS matching

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol utilizes a "Triangulation Method": Exact Mass Measurement + Isotopic Fidelity + MS/MS Fragmentation Pathway.

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Standard Preparation: Dissolve Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Internal Standard (Self-Validation): Spike the sample with a structurally similar stable-isotope-labeled internal standard (e.g., a ¹³C or Deuterated oxazole analog) at 1 µg/mL. Causality: The IS validates that any signal loss is due to the instrument matrix rather than sample degradation.

  • Blank Run: Inject a pure solvent blank immediately prior to the sample. Causality: This proves the absence of column carryover, validating the origin of the target signal.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Drives protonation of the oxazole nitrogen).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRAM Acquisition & Triangulation
  • Full Scan MS1: Acquire data in positive mode (ESI+). Verify the [M+H]⁺ peak at m/z 248.0917.

    • Validation Checkpoint: The mass error must be < 3 ppm.

  • Isotopic Pattern Analysis: Compare the theoretical vs. experimental relative abundance of the M+1 (m/z 249.0950, ~14.5% due to ¹³C) and M+2 isotopes.

  • Targeted MS/MS (Data-Dependent Acquisition): Apply a normalized collision energy (NCE) of 20-30 eV.

    • Mechanistic Expectation: Look for the diagnostic loss of the ethyl group (M - C₂H₄) and the cleavage of the oxazole ring yielding the 4-methoxybenzoyl cation (m/z 135.044).

Workflow Visualization

G S1 Sample Preparation (10 µg/mL + Internal Standard) S2 UHPLC Separation (0.1% FA / MeCN Gradient) S1->S2 Blank-Verified Injection Split Ionization Mode Selection S2->Split Eluent ESI ESI (+) Primary Method [M+H]+ = 248.0917 Split->ESI Polar/Basic APCI APCI (+) Orthogonal Check Low Matrix Effect Split->APCI Neutral/Lipophilic MS HRAM Acquisition (Orbitrap or Q-TOF) ESI->MS APCI->MS Val Self-Validation Mass Error < 3 ppm Isotopic Fidelity > 95% MS->Val Triangulation Processing

UHPLC-HRMS self-validating workflow for oxazole derivative analysis.

References

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity ChemRxiv[Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma National Institutes of Health (PMC)[Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK)[Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Quantitative Analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methodologies for its quantitative analysis. This guide provides a comprehensive comparison of primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound, offering insights into method selection and validation based on experimental data and established principles.

The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. This guide will delve into the theoretical underpinnings and practical considerations of each technique, providing a framework for developing and validating reliable quantitative methods.

The Critical Role of Certified Reference Materials

Before delving into the comparative analysis of quantitative methods, it is crucial to underscore the foundational role of a well-characterized reference standard. A certified reference material (CRM) of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate with a documented purity is the cornerstone of accurate quantification. This primary standard is used to prepare calibration curves and quality control samples, ensuring the traceability and reliability of the analytical results. Without a reliable reference standard, the accuracy of any quantitative method is compromised.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC coupled with an ultraviolet (UV) detector is a widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds, making it an excellent candidate for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate. The method's versatility, high resolution, and sensitivity are key advantages.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, a reversed-phase (RP) HPLC method, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is typically effective.[1][2] The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol: RP-HPLC-UV Method Development

A systematic approach to method development is crucial for achieving a robust and reliable HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (e.g., 280 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Prepare the test sample by dissolving it in the same solvent to a concentration within the calibration range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Reference Standard TestSample Test Sample StockSol Stock Solution CalStd Calibration Standards Autosampler Autosampler Injection CalStd->Autosampler SampleSol Sample Solution SampleSol->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Peak Areas of Standards Quantification Quantification Chromatogram->Quantification Peak Area of Sample CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate by HPLC-UV.

Performance Comparison

The performance of the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Parameter Typical Acceptance Criteria (ICH Q2(R1)) Hypothetical Performance Data
Linearity (r²) ≥ 0.9950.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8% (Repeatability), 1.2% (Intermediate Precision)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL

Gas Chromatography (GC-FID): A Powerful Alternative for Volatile Analytes

For compounds that are volatile and thermally stable, Gas Chromatography with a Flame Ionization Detector (GC-FID) offers high resolution and sensitivity. While Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate may have limited volatility, GC analysis could be feasible, particularly for impurity profiling of more volatile related substances.

Principle of GC-FID

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The FID is a highly sensitive detector for organic compounds.

Experimental Protocol: GC-FID Method Development

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a column oven, and a flame ionization detector.

Chromatographic Conditions (Starting Point):

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Injection Volume: 1 µL (split mode, e.g., 20:1)

Sample Preparation:

  • Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare calibration standards and the test sample solution as described for the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing RefStd Reference Standard TestSample Test Sample StockSol Stock Solution CalStd Calibration Standards Injector Vaporization & Injection CalStd->Injector SampleSol Sample Solution SampleSol->Injector Column Capillary Column Separation Injector->Column Detector FID Detection Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Peak Areas of Standards Quantification Quantification Chromatogram->Quantification Peak Area of Sample CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate by GC-FID.

Performance Comparison
Parameter Typical Acceptance Criteria (ICH Q2(R1)) Hypothetical Performance Data
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (% RSD) ≤ 2.0%1.1% (Repeatability), 1.5% (Intermediate Precision)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

qNMR has emerged as a powerful tool for the direct quantification of substances without the need for a specific reference standard of the analyte.[7][8] Instead, a certified internal standard is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a primary ratio method.[9]

Principle of qNMR

In ¹H qNMR, the purity or concentration of an analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of known concentration.[9][10]

Experimental Protocol: ¹H qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., long relaxation delay, D1).

Data Processing and Calculation:

  • Process the spectrum (phasing, baseline correction).

  • Integrate the selected, well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[7][9]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation Sample Analyte Sample IntStd Internal Standard Weighing Accurate Weighing Dissolution Dissolution in Deuterated Solvent Acquisition Data Acquisition (Quantitative Parameters) Dissolution->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for the quantitative analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate by qNMR.

Performance Comparison
Parameter Typical Acceptance Criteria Hypothetical Performance Data
Accuracy (% Purity) Dependent on the purity of the internal standard99.7% (compared to a certified value)
Precision (% RSD) ≤ 1.0%0.5%
Specificity High (based on unique chemical shifts)Excellent resolution of analyte signals from internal standard and impurities

Conclusion: Selecting the Optimal Method

The choice of the most suitable quantitative method for Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate depends on the specific analytical needs.

  • HPLC-UV is the recommended method for routine quality control due to its robustness, high throughput, and excellent sensitivity for both the API and potential impurities. It is the industry standard for release testing of drug substances and products.

  • GC-FID can be a valuable complementary technique, especially for the analysis of volatile impurities that may not be readily detected by HPLC.

  • qNMR serves as an excellent primary method for the certification of reference materials and for orthogonal verification of results obtained by chromatographic techniques. Its ability to provide a direct measure of purity without the need for an analyte-specific reference standard is a significant advantage in early-stage development and for the qualification of secondary standards.[11]

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can confidently select and validate the most appropriate method for the quantitative analysis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, ensuring the quality and consistency of this important chemical entity.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). ACS Publications. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-692.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available at: [Link]

  • Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. (n.d.). RSC Publishing. Available at: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). Hindawi. Available at: [Link]

  • Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. (2008, June 15). PubMed. Available at: [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing. Available at: [Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PMC. Available at: [Link]

  • Chromatograms of the five oxazole compounds obtained on the MaltoShell... (n.d.). ResearchGate. Available at: [Link]

  • Ethyl 2-(4-methoxyphenyl)oxazole-5-carboxylate. (n.d.). SpectraBase. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. (n.d.). NextSDS. Available at: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015, January 15). PubMed. Available at: [Link]

  • ETHYL 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYLATE. (n.d.). NextSDS. Available at: [Link]

  • ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. (2025, May 20). Chemical Synthesis Database. Available at: [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). IUCR. Available at: [Link]

  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. (n.d.). Wiley Online Library. Available at: [Link]

  • An Efficient and Convenient Synthesis of Ethyl 1‐(4‐Methoxyphenyl)‐5‐phenyl‐1H‐1,2,3‐triazole‐4‐carboxylate. (2010, January 28). Wiley Online Library. Available at: [Link]

Sources

Validation

A Comparative Guide to Isotopic Labeling Validation for Tracking Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

This guide provides an in-depth technical comparison and validation framework for utilizing stable isotopic labeling to track Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate. Designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation framework for utilizing stable isotopic labeling to track Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular tracking.

The Imperative for Precise Molecular Tracking in Drug Development

The journey of a potential therapeutic agent, such as Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, from administration to elimination is a complex narrative. Understanding this narrative—its absorption, distribution, metabolism, and excretion (ADME)—is not merely a regulatory checkbox; it is fundamental to establishing the safety and efficacy profile of a new chemical entity.[1][2][3] Accurately tracking the parent compound and its metabolic progeny through complex biological matrices requires a method of unparalleled specificity and precision. Isotopic labeling, a technique that renders a molecule distinct without altering its fundamental chemical nature, provides this requisite level of analytical certainty.[1][4]

The Foundation: Principles of Stable Isotope Labeling

Stable Isotope Labeling (SIL) is a technique where one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes.[5][6] For an organic molecule like Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, this typically involves substituting Carbon-12 (¹²C) with Carbon-13 (¹³C), Hydrogen (¹H) with Deuterium (²H), or Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N).[1][4]

The core principle behind SIL is that the isotopically labeled molecule is chemically and biologically identical to its unlabeled analog.[4] It follows the same metabolic pathways, interacts with the same targets, and exhibits the same physicochemical properties. The only difference is its mass. This subtle increase in mass creates a unique signature, allowing it to be unequivocally distinguished from endogenous molecules and quantified with high accuracy by Mass Spectrometry (MS).[4][5][7] This approach effectively eliminates the analytical challenge of distinguishing an exogenous drug from the complex background of a biological system.[4]

For the target molecule, strategic placement of a ¹³C label on the oxazole ring or the ethyl carboxylate group would provide a metabolically stable tag, ensuring the label is not lost during biotransformation.[3]

A Self-Validating Workflow for Isotopic Labeling

The integrity of any tracking study hinges on the quality of the labeled tracer. Therefore, a rigorous validation process is essential. This workflow ensures the identity, purity, and stability of the synthesized labeled compound before its use in quantitative studies.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural & Isotopic Confirmation cluster_2 Phase 3: Performance Validation Synthesis Strategic Synthesis of Labeled Compound Purification HPLC Purification Synthesis->Purification Isolate Target HRMS High-Resolution MS (Confirm Mass & Enrichment) Purification->HRMS NMR NMR Spectroscopy (Confirm Label Position) HRMS->NMR Purity UPLC-MS/UV Purity (>98% Chemical/Isotopic) NMR->Purity Stability Matrix Stability Assay (e.g., Plasma, Microsomes) Purity->Stability Assess Degradation ValidatedTracer Validated Tracer for ADME Studies Stability->ValidatedTracer

Figure 1: Validation workflow for isotopically labeled Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate.

Experimental Protocols

Protocol 1: Synthesis and Purification

  • Strategic Synthesis: Synthesize Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate utilizing a commercially available, isotopically enriched precursor (e.g., ¹³C-labeled ethyl glyoxalate or 4-methoxybenzaldehyde). The synthetic route must be chosen to ensure the label is incorporated into a metabolically stable position.[3]

  • Purification: The crude product is subjected to High-Performance Liquid Chromatography (HPLC) to isolate the labeled compound, achieving high chemical purity by removing any unreacted starting materials or synthetic byproducts.

Protocol 2: Structural and Isotopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS): Analyze the purified compound using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Causality: HRMS provides an exact mass measurement, which must match the theoretical mass of the labeled molecule, confirming its elemental composition. The mass difference between the labeled and any residual unlabeled compound confirms the successful incorporation of the isotope(s).[3] This step also determines the isotopic enrichment, a critical parameter for quantitative accuracy.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra.

    • Causality: While MS confirms that the label is present, NMR confirms where it is.[5][9] The ¹H NMR spectrum should be identical to an unlabeled reference standard. In the ¹³C NMR spectrum, the signal corresponding to the isotopically enriched carbon will be dramatically enhanced, verifying the precise location of the label within the molecular structure.

Protocol 3: Performance Validation

  • Purity Analysis: Employ Ultra-Performance Liquid Chromatography (UPLC) coupled to both UV and MS detectors.

    • Causality: This dual-detector approach provides orthogonal purity measurements. UV analysis confirms overall chemical purity (typically >98%), while MS confirms isotopic purity by ensuring the absence of significant unlabeled material co-eluting with the main peak.

  • Matrix Stability Assay: Incubate the validated labeled compound in a relevant biological matrix (e.g., human plasma, liver microsomes) at 37°C. Samples are taken at multiple time points (e.g., 0, 30, 60, 120 minutes) and analyzed by LC-MS.

    • Causality: This experiment validates the stability of both the compound and the isotopic label under physiological conditions. It ensures that the label does not exchange or degrade, which would compromise the integrity of subsequent in vivo studies.

Comparative Analysis of Tracking Methodologies

While stable isotope labeling is a premier technique, it is essential to understand its performance relative to other available methods. The selection of a tracking methodology should be driven by the specific experimental question and required level of quantitative rigor.

Methodology Underlying Principle Key Advantages Significant Disadvantages Optimal Application
Stable Isotope Labeling (SIL) Incorporation of a heavy, non-radioactive isotope (e.g., ¹³C, ²H) creates a mass shift detectable by MS.[4][6]Biologically indistinguishable from the parent drug; non-radioactive and safe for human studies; considered the gold standard for quantitative bioanalysis (isotope dilution MS).[4][10]Requires custom chemical synthesis; analysis requires sensitive mass spectrometry instrumentation.Definitive ADME studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, metabolic flux analysis, and human microdosing studies.[1][2][10]
Radiolabeling Incorporation of a radioactive isotope (e.g., ¹⁴C, ³H) allows for detection via scintillation counting or autoradiography.[11]Extremely high sensitivity, enabling detection of very low-level metabolites; well-established methodology for mass balance studies.[3]Involves radioactive material with associated safety, handling, and disposal regulations; potential for radiolytic decomposition of the compound.[12]Preclinical in vivo ADME and mass balance studies where the highest sensitivity is required.[13]
Fluorescent Labeling Covalent attachment of a fluorophore to the molecule of interest for detection by fluorescence spectroscopy or microscopy.Enables direct visualization of the molecule's location within cells or tissues; high sensitivity.The bulky fluorescent tag can significantly alter the molecule's size, polarity, and biological activity, making it a poor surrogate for the parent drug.Cellular uptake studies, subcellular localization via fluorescence microscopy.
Label-Free Quantification (LFQ) Direct quantification of the unlabeled drug and its metabolites using high-resolution MS without an isotopic internal standard.Does not require custom synthesis of a labeled standard.Less accurate and precise than isotope dilution methods; highly susceptible to ion suppression and matrix effects, leading to quantification errors.[14]Early-stage discovery metabolomics for qualitative identification of potential metabolites; not suitable for rigorous quantitative ADME studies.

Conclusion: The Authoritative Choice for Quantitative Tracking

For the definitive tracking of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, stable isotope labeling coupled with mass spectrometry is the authoritative and most trustworthy methodology. Its ability to provide an unambiguous and quantifiable signal, derived from a tracer that is biologically identical to the drug itself, delivers data of the highest integrity.[4][] While the initial investment in synthesis and validation is significant, it is a necessary foundation for generating the precise PK and metabolism data required to make confident, data-driven decisions throughout the drug development lifecycle. The validation workflow described herein provides a robust framework for ensuring the quality of the labeled tracer, thereby guaranteeing the reliability of the resulting experimental data.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Gao, Y., et al. (2025, May 15). Spectrally accurate quantitative analysis of isotope-labeled compounds. PubMed. [Link]

  • Selcia. (2025, November 1). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Retrieved from [Link]

  • Bertz, A., et al. (2022, November 11). Radiolabelling small and biomolecules for tracking and monitoring. RSC Publishing. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • Heuillet, M., et al. (2017, December 20). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]

  • Giraud, S., et al. (2012, November 15). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Kitson, S. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

  • C-Bio. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

  • Bouvignies, G., & Kay, L. E. (2012). Isotope labeling methods for studies of excited protein states by relaxation dispersion NMR spectroscopy. PubMed. [Link]

  • Andra, S., et al. (2017). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

  • Cordell, R. L., et al. (2021, January 12). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Analytical Chemistry. [Link]

  • Mutlib, A. E. (2008, August 15). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

  • Quotient Sciences. (2022, November 24). Integrating isotopic labelling and human ADME reduces time to clinic. Retrieved from [Link]

  • Scorer, M., et al. (1998). Comparison of isotopic and non-isotopic labelling for in situ hybridisation of various mRNA targets with cRNA probes. PubMed. [Link]

  • Griffin, N. M., et al. (2010). Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. Journal of Proteome Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Disclaimer: This document provides guidance based on the chemical class and functional groups of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate. No specific Safety Data Sheet (SDS) for this exact compound was public...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides guidance based on the chemical class and functional groups of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, these procedures are derived from safety data for structurally related oxazole compounds and general principles of laboratory hazardous waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and comply with all local, state, and federal regulations.[1][2]

Foundational Principles: Beyond the Procedure

As researchers dedicated to innovation, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical entities we create and handle. The proper disposal of a compound like Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is not merely a regulatory hurdle; it is a fundamental aspect of ensuring laboratory safety, protecting our colleagues, and preserving environmental integrity.[3] This guide is structured to provide not just the "how," but the "why," grounding each step in the principles of chemical safety and regulatory compliance. The procedures herein are designed as a self-validating system to minimize risk at every stage of the waste lifecycle.

Hazard Profile and Risk Assessment

Understanding the potential hazards of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is the critical first step in managing its disposal. Based on an analysis of its structure—an oxazole core, an aromatic ether, and an ethyl ester—and data from similar compounds, we can infer the following hazard profile:

  • Skin and Eye Irritation: Heterocyclic compounds, particularly those with ester functionalities, can cause skin and eye irritation upon contact.[4][5][6][7]

  • Skin Sensitization: Some oxazole derivatives have been shown to be skin sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[8][9][10]

  • Harmful if Swallowed or Inhaled: While acute oral and inhalation toxicity data is not available, it is prudent to assume the compound may be harmful if ingested or if its dust is inhaled.[5][11][12]

  • Environmental Toxicity: Many complex organic molecules can be toxic to aquatic life with long-lasting effects.[13] Therefore, this compound must never be disposed of down the drain or in regular trash.[14][15]

These potential hazards dictate the stringent controls required for its handling and disposal.

Immediate Safety and Handling Protocols

Prior to beginning any work that will generate waste, ensure the following controls are in place.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. It serves as the last line of defense against chemical exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).[1][8]Provides a chemical barrier to prevent skin contact, irritation, and potential sensitization.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[1]
Respiratory Not typically required for small quantities handled in a fume hood.Operations should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[1]
Engineering Controls

Always handle Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, both in its pure form and in solution, inside a certified chemical fume hood. This minimizes the risk of inhaling airborne dust or vapors and contains any potential spills.[5][10]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1][4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Spill: For small spills, absorb liquids with an inert material (e.g., vermiculite, sand) and collect all solid material and contaminated absorbents into a designated hazardous waste container. Decontaminate the area afterward. Do not use dry sweeping for dusts.[8][16] For large spills, evacuate the area and contact your institution's EHS department immediately.

Systematic Disposal Workflow

The proper disposal of chemical waste is a systematic process that begins the moment the waste is generated. The following workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and protects all personnel.[3][14]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS Responsibility A Waste Generation (Solid, Liquid, PPE) B Segregate Waste Streams (Do Not Mix Incompatibles) A->B C Select & Prepare Appropriate Container B->C D Label Container Correctly (Name, Date, Hazards) C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup (via EHS Portal) E->F G EHS Collection from Laboratory F->G Hand-off H Consolidation & Manifesting G->H I Transport by Licensed Hauler H->I J Final Disposal at Approved TSDF Facility I->J

Caption: Disposal workflow for laboratory chemical waste.

Step 1: Waste Characterization and Segregation

All waste containing Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate must be treated as hazardous waste.[17] Segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[3][18]

  • Solid Waste: Collect unused or expired solid Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate, along with contaminated consumables (e.g., weighing papers, pipette tips, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous liquid waste container. Do not mix this waste stream with other solvents (e.g., halogenated vs. non-halogenated) unless explicitly permitted by your EHS department.[1][18][19]

  • Contaminated PPE: Dispose of grossly contaminated gloves, bench liners, and other disposable PPE as solid hazardous waste.[1] Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.

Step 2: Containerization

The integrity of your waste container is paramount to preventing leaks and exposures.

  • Select an Appropriate Container: Use only containers that are chemically compatible with the waste. For liquids, this is often a high-density polyethylene (HDPE) carboy. For solids, a wide-mouth HDPE container or a lined cardboard box may be appropriate.[3][14]

  • Ensure Good Condition: The container must be free from damage or leaks and must have a secure, screw-top lid.[3]

  • Keep Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects the contents from spills.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.[14] Your institution's EHS department will provide specific labels. At a minimum, every waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations or formulas)

  • The approximate percentage of each component

  • The date when waste was first added to the container (the "accumulation start date")

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous)

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[14][20]

  • The SAA should be a secondary containment tray to capture any potential leaks.

  • Do not store incompatible waste types together.[18]

  • Be mindful of accumulation limits. Regulations limit SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed by EHS within three days.[14][15]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for packaging and labeling the waste but must not transport it across campus.[17]

  • Once your waste container is full or you have finished the project generating the waste, submit a request for pickup through your institution's EHS department.

  • EHS professionals will collect the waste from your laboratory's SAA.

  • They will then transport it to a central accumulation facility before it is manifested and shipped off-site by a licensed hazardous waste disposal company to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21][22]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov.
  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). CP Lab Safety.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (2015, May 15). OSHE UTHM.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
  • Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2023, December 4). Tennants Distribution.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • SAFETY DATA SHEET. (2025, June 11). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, June 11). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety data sheet. (2020, January 28). CPAChem.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 19, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate

Executive Summary & Compound Profiling Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery workflows[1][2]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery workflows[1][2]. The compound features an oxazole core substituted with a lipophilic p-methoxyphenyl group and an activated C2-ethyl ester. While chemically stable under standard atmospheric conditions, the ester moiety is susceptible to nucleophilic attack and slow hydrolysis in the presence of ambient moisture. As a fine organic powder, it presents specific handling challenges regarding aerosolization, static charge accumulation, and dermal/ocular irritation.

Quantitative Compound Data:

Property Value
Chemical Name Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
CAS Registry Number 1441-37-8[1][2]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Structural Class Oxazole-2-carboxylate derivative

| Physical State | Solid (Crystalline/Powder) |

Hazard Assessment & Risk Mitigation (Causality Analysis)

Based on structural analogs (e.g., Ethyl 5-phenyl-1,3-oxazole-2-carboxylate), this compound must be treated as a standard laboratory irritant[3]. Understanding the chemical causality behind these hazards is critical for effective risk mitigation:

  • Skin & Eye Irritation (H315, H319): The lipophilic nature of the methoxyphenyl group allows the molecule to readily partition into the lipid bilayers of the skin and ocular mucosa. Upon contact, it can cause localized inflammation and severe eye irritation[3].

  • Respiratory Tract Irritation (H335): As a crystalline solid, the compound can easily form fine, respirable dust particles[3]. Inhalation of these particulates mechanically and chemically irritates the upper respiratory tract.

Required Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Personal Protective Equipment Standard 29 CFR 1910.132[4], the following PPE is strictly required before handling this compound.

Protection ZoneRequired PPE SpecificationCausality & Regulatory Standard
Ocular ANSI Z87.1 compliant chemical splash gogglesPrevents ocular irritation (H319) from airborne dust or solvent splashes during dissolution workflows[5].
Dermal (Hands) Double-layer Nitrile gloves (min 4 mil thickness)Protects against skin irritation (H315)[3]. Double-gloving is critical when handling the compound in polar aprotic solvents (e.g., DMF) which can rapidly permeate single-layer nitrile[6].
Dermal (Body) Flame-resistant (FR) laboratory coat, fully covering clothing, closed-toe shoesPrevents dermal exposure to the solid and mitigates thermal risks if handled alongside highly flammable solvents during reaction setups[4][6].
Respiratory Handled exclusively inside a certified chemical fume hoodMitigates respiratory tract irritation (H335)[3]. Fume hood face velocity must be maintained at 80-100 fpm to ensure proper containment[7].

Operational Workflows & Handling Protocols

Protocol A: Dispensing and Weighing (Self-Validating System)

Fine organic powders can hold static charges, causing them to repel from spatulas and become airborne, increasing inhalation risk and contaminating the balance area.

  • System Verification : Verify the fume hood face velocity is actively reading between 80-100 fpm (0.4-0.5 m/s)[7]. Ensure the analytical balance is calibrated and placed deep inside the hood.

  • PPE Verification : Don FR lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves[5][6].

  • Static Mitigation : Discharge static from the weighing boat using an anti-static gun (e.g., Zerostat) to prevent the aerosolization of fine particulates.

  • Transfer : Using a clean, dry PTFE-coated or stainless steel spatula, transfer the required mass slowly. Keep the source container as close to the weighing boat as possible to minimize the drop height.

  • Sealing : Immediately recap the source bottle. If storing for extended periods, wrap the cap with Parafilm to prevent moisture ingress, which could slowly hydrolyze the C2-ester.

Protocol B: Reaction Setup (e.g., Amidation or Cross-Coupling)
  • Dissolution : Dissolve the weighed Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate in an appropriate anhydrous solvent (e.g., THF, DMF, or DCM) strictly within the fume hood.

  • Atmospheric Control : Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality: The C2-ester is activated; atmospheric moisture can competitively hydrolyze the ester to an unreactive carboxylic acid, stalling your intended workflow.

  • Controlled Addition : If adding strong nucleophiles (e.g., aliphatic amines), utilize a pressure-equalizing dropping funnel or syringe pump. Causality: Nucleophilic attack at the ester carbonyl can be highly exothermic; controlled addition prevents solvent boil-off and over-pressurization.

Spill Response & Decontamination Workflow

SpillResponse Start Spill Detected: Ethyl 5-(4-methoxyphenyl) -1,3-oxazole-2-carboxylate Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DCM/DMF) Assess->Liquid Vent Ensure Fume Hood is Operating Solid->Vent Liquid->Vent PPE Verify PPE: Goggles, Nitrile Gloves, Lab Coat Vent->PPE Sweep Moisten & Sweep (Avoid Dust Generation) PPE->Sweep If Solid Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb If Liquid Dispose Transfer to Non-Halogenated Solid Waste Container Sweep->Dispose Absorb->Dispose Decon Wipe Area with Soap & Water/Ethanol Dispose->Decon

Decision tree for spill response and decontamination of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate.

Step-by-Step Decontamination:

  • Evacuate and Assess : Immediately notify personnel in the vicinity. Determine if the spill is a dry powder or a solvent solution.

  • Containment (Solid) : Do not dry sweep. Lightly moisten the powder with a compatible non-reactive solvent (e.g., water or ethanol) to suppress dust generation, then wipe up with absorbent pads.

  • Containment (Liquid) : If dissolved in an organic solvent, apply an inert absorbent material (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust.

  • Decontamination : Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe to remove any remaining lipophilic residue.

Waste Management & Disposal Plan

Adhering to the principles outlined in Prudent Practices in the Laboratory[8], proper segregation prevents incompatible chemical reactions and ensures EPA/RCRA compliance.

  • Solid Waste : Collect all contaminated gloves, absorbent pads, and weighing boats in a heavy-duty, puncture-resistant container. Label clearly as "Hazardous Solid Waste - Organic Contaminated."

  • Liquid Waste (Non-Halogenated) : If the compound is dissolved in solvents like Ethyl Acetate, THF, or DMF, transfer the mixture to the designated "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated) : If handled in Dichloromethane (DCM) or Chloroform, segregate the mixture into the "Halogenated Organic Waste" carboy.

  • Final Disposal : Coordinate with the institutional Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor[8].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.